1-Ethoxy-3-fluoro-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCBMQYUILGWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-ethoxy-3-fluoro-2-nitrobenzene, a valuable nitroaromatic building block in organic synthesis. With a focus on practical utility for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this versatile compound.
Introduction: The Strategic Value of Fluorinated Nitroaromatics
Fluorinated nitroaromatic compounds are of significant interest in medicinal chemistry and materials science.[1][2][3] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic aromatic substitution but also serves as a versatile precursor to the amino group, a key functional group in a vast array of bioactive molecules.[5][6] this compound, with its unique substitution pattern, presents multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures.[1][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | AChemBlock[8] |
| CAS Number | 1233952-97-0 | Biosynth[9] |
| Molecular Formula | C₈H₈FNO₃ | Biosynth[9] |
| Molecular Weight | 185.15 g/mol | Biosynth[9] |
| Canonical SMILES | O=[O-] | Biosynth[9] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Poorly soluble in water; soluble in common organic solvents | Inferred from related compounds[10] |
Synthesis of this compound: A Plausible Approach
While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on well-established Williamson ether synthesis protocols. This approach involves the reaction of a suitable fluoronitrophenol with an ethylating agent.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most probable synthetic strategy involves the O-ethylation of 3-fluoro-2-nitrophenol. The phenolic proton is acidic and can be readily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis reactions of similar phenols. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
3-Fluoro-2-nitrophenol
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10-20 mL per gram of phenol).
-
Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, a predicted ¹H NMR spectrum can be found on ChemicalBook.[11] Based on the structure, the following spectroscopic features can be anticipated:
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region will display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.
-
¹³C NMR: The spectrum will show distinct signals for the two carbons of the ethoxy group and six signals for the aromatic carbons, with characteristic C-F coupling constants.
-
IR Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the nitro group (around 1530 and 1350 cm⁻¹), C-O stretching of the ether, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily governed by the interplay of its three functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the displacement of the fluorine by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing access to a range of substituted nitroaromatics.
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like iron in acetic acid.[12][13] The resulting 3-ethoxy-2-fluoroaniline is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other bioactive scaffolds.
Applications in Drug Discovery
Substituted nitrobenzenes and their aniline derivatives are crucial building blocks in the pharmaceutical industry.[6][14] this compound can serve as a key intermediate in the synthesis of various therapeutic agents, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derived from this compound can be incorporated into heterocyclic scaffolds to generate novel kinase inhibitors.[14]
-
Anti-inflammatory and Anti-cancer Agents: The unique substitution pattern of this molecule can be exploited to synthesize novel compounds with potential anti-inflammatory or anti-cancer activities.[1]
Caption: Synthetic utility of this compound.
Safety and Handling
Nitroaromatic compounds should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[15][16] These compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[15] It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.[15][16]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple handles for synthetic transformations, enabling the construction of complex and potentially bioactive molecules. While detailed experimental data for this specific compound is not abundant, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogs. Further research into the synthetic utility of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.
References
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The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. [No specific publisher]. [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
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The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [No specific publisher]. [Link]
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National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. [No specific publisher]. [Link]
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1-Fluoro-2-Methyl-3-Nitrobenzene | Properties, Uses, Safety Data & Supplier China. [No specific publisher]. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. [Link]
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National Institutes of Health. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
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An In-Depth Technical Guide on the Synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene, a key aromatic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific principles and strategic considerations that ensure a successful and reproducible synthesis.
Section 1: Strategic Importance and Applications
This compound is a valuable intermediate in the synthesis of a wide range of complex organic molecules, particularly those with pharmaceutical applications. Its trifunctional nature, featuring ethoxy, fluoro, and nitro groups, offers multiple points for chemical modification. This strategically substituted benzene ring is a precursor for various heterocyclic compounds and other bioactive scaffolds.[1] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic profiles.[1]
Section 2: Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points towards a primary synthetic route: the electrophilic nitration of a disubstituted benzene precursor. This approach is advantageous due to the ready availability of starting materials and the well-established nature of nitration reactions.[2][3] The precursor of choice is 1-Ethoxy-3-fluorobenzene.
Figure 1: A simplified retrosynthetic pathway for this compound.
Section 3: Detailed Experimental Protocol
This section outlines a robust and optimized protocol for the synthesis of this compound from 1-Ethoxy-3-fluorobenzene.
3.1. Materials and Reagents
| Reagent | Grade | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Ethoxy-3-fluorobenzene | ≥98% | C₈H₉FO | 140.15 |
| Nitric Acid (fuming) | ACS Reagent | HNO₃ | 63.01 |
| Sulfuric Acid | ACS Reagent | H₂SO₄ | 98.08 |
| Dichloromethane (DCM) | Anhydrous | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate | Saturated Solution | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | Reagent Grade | MgSO₄ | 120.37 |
3.2. Step-by-Step Procedure
-
Reaction Vessel Preparation: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Charge and Cooling: 1-Ethoxy-3-fluorobenzene (1.0 equivalent) is charged into the flask. The flask is then cooled to 0 °C using an ice-water bath.
-
Acidification: Concentrated sulfuric acid (2.0 equivalents) is added slowly to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Preparation of the Nitrating Mixture: In a separate vessel, fuming nitric acid (1.1 equivalents) is cautiously added to concentrated sulfuric acid (1.0 equivalent) while cooling in an ice bath.
-
Nitration: The nitrating mixture is added dropwise to the reaction flask over 30 minutes. The internal temperature must be kept below 5 °C to minimize side reactions.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
Extraction: The product is extracted from the aqueous layer using dichloromethane (3 x 50 mL).[4]
-
Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Figure 2: A detailed experimental workflow for the synthesis of this compound.
Section 4: Mechanistic Insights
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
-
Formation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 1-Ethoxy-3-fluorobenzene attacks the nitronium ion. The activating, ortho-, para-directing ethoxy group and the deactivating, ortho-, para-directing fluoro group guide the incoming electrophile. The nitration occurs predominantly at the position ortho to the strongly activating ethoxy group.
-
Aromatization: A weak base, such as the bisulfate ion, removes a proton from the intermediate sigma complex, restoring aromaticity and yielding the final product.
Figure 3: A simplified representation of the electrophilic nitration mechanism.
Section 5: Physicochemical Properties and Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₈FNO₃[5] |
| Molecular Weight | 185.15 g/mol [5] |
| CAS Number | 1233952-97-0[5] |
Analytical Data:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the ethoxy group, with appropriate chemical shifts and coupling constants.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all eight carbon atoms in their unique chemical environments.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.
-
Purity (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final compound.
Section 6: Safety and Handling
-
Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and potent oxidizing agents. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The preparation of the nitrating mixture and the quenching of the reaction are highly exothermic. Slow and controlled addition with efficient cooling is crucial.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
Section 7: References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of different aromatic substrates. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Reactions of 1-Ethoxy-3-fluoro-2-nitrobenzene
Abstract
1-Ethoxy-3-fluoro-2-nitrobenzene (CAS No: 1233952-97-0, Molecular Formula: C₈H₈FNO₃) is a substituted nitroaromatic compound of significant interest in modern organic synthesis.[1][2][3] Its unique trifunctional arrangement—an activating nitro group, a labile fluorine leaving group, and a modulating ethoxy group—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive exploration of its core reactivity, focusing on the mechanistic underpinnings of its primary transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. Detailed, field-proven protocols and causality-driven explanations are provided to empower researchers in leveraging this valuable synthetic intermediate for applications in medicinal chemistry and materials science.
Molecular Profile and Electronic Landscape
The reactivity of this compound is dictated by the interplay of the electronic effects of its three key substituents on the aromatic ring.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects.[4][5] Its presence deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[6][7]
-
Fluorine Atom (-F): As a halogen, fluorine is electron-withdrawing via induction. In the context of SNAr reactions, it serves as an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7][8]
-
Ethoxy Group (-OC₂H₅): The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can modulate the overall electron density of the ring and influence the solubility and lipophilicity of derivative compounds.[5][9]
This specific arrangement, with the fluorine atom positioned ortho to the powerfully activating nitro group, renders the C-F bond exceptionally labile and the primary site for chemical transformation.
Key Chemical Transformations
The synthetic utility of this compound is dominated by two principal reaction pathways: nucleophilic displacement of the fluorine atom and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this molecule is the SNAr pathway, which allows for the facile introduction of a wide array of nucleophiles at the C-1 position.[10][11]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[7][12]
-
Formation of Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[4][6]
-
Elimination of Leaving Group: Aromaticity is restored in the final, rapid step by the elimination of the fluoride ion, yielding the substituted product.[6]
The ortho and para positions of the electron-withdrawing group relative to the leaving group are essential for the resonance stabilization of the Meisenheimer complex.[7]
This protocol describes a general procedure for the substitution of the fluorine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.[10]
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired secondary amine (1.1–1.5 eq), and a base such as anhydrous potassium carbonate (K₂CO₃) (1.5–2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 10-20 mL per gram of substrate). These solvents are chosen for their ability to dissolve the reactants and facilitate the formation of the charged intermediate.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This prevents potential side reactions with atmospheric oxygen or moisture.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80–120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 - 120 | > 90 |
| Piperidine | Et₃N | DMSO | 90 - 110 | > 90 |
| 2-Aminothiophenol | K₂CO₃ | DMF | 120 | 85 - 95[11] |
| Sodium Methoxide | N/A | Methanol | 50 - 65 | > 95 |
Reduction of the Nitro Group
The second major reactive pathway involves the reduction of the nitro group to a primary amine, yielding 2-ethoxy-6-fluoroaniline derivatives. This transformation is fundamental, as aromatic amines are crucial precursors for a vast range of functionalizations, including amide bond formation, diazotization, and the synthesis of heterocyclic compounds.[9][10]
Catalytic hydrogenation is a clean, efficient, and high-yielding method for reducing nitroarenes.[10] The reaction typically employs a noble metal catalyst, such as palladium or platinum, supported on activated carbon.
The overall transformation is: Ar-NO₂ + 3 H₂ → Ar-NH₂ + 2 H₂O
The reaction proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[13][14] Careful control of reaction conditions can sometimes allow for the isolation of these intermediates, though complete reduction to the aniline is most common.
This protocol provides a standard procedure for the reduction of the nitro group to an aniline.[10]
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst, typically 10% Palladium on Carbon (10% Pd/C), at a loading of 1–5 mol%. The catalyst is often pyrophoric and should be handled with care.
-
System Purge: Seal the reaction vessel and purge the system 3-5 times with an inert gas (Nitrogen or Argon) to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure, typically 1–4 atm (or 15-60 psi).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps.
| Catalyst | Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature | Result |
| 10% Pd/C | 1 - 5 | Methanol | 1 - 4 | Room Temp | Complete reduction to aniline |
| 5% Pt/C | 1 - 5 | Ethanol | 1 - 4 | Room Temp | Complete reduction to aniline |
| Raney Nickel | 5 - 10 (w/w) | Ethanol | 3 - 5 | 25 - 50 °C | Complete reduction to aniline |
Other Potential Transformations
While SNAr and nitro reduction are the dominant pathways, other reactions are mechanistically possible, though often less favorable.
-
Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effect of the nitro group, the aromatic ring of this compound is highly electron-deficient and thus unreactive towards electrophilic substitution.[15][16] Forcing conditions would be required, and such reactions are generally not synthetically useful for this substrate.
Conclusion
This compound is a highly valuable and predictable building block in synthetic chemistry. Its reactivity is robustly defined by two primary, high-yielding transformations: the nucleophilic aromatic substitution of its activated fluorine atom and the catalytic hydrogenation of its nitro group. A thorough understanding of the electronic factors governing these reactions and the practical application of the detailed protocols herein enables chemists to strategically incorporate this scaffold into synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The orthogonality of these two reaction sites provides a powerful handle for sequential functionalization, further broadening its synthetic utility.
References
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved January 19, 2026, from [Link]
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The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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The reduction reaction of 1‐fluoro 2‐nitrobenzene. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved January 19, 2026, from [Link]
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Where will Br2/FeBr3 add when reacted with 1-Ethoxy-3-nitrobenzene? - Quora. (2017). Retrieved January 19, 2026, from [Link]
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Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections. (n.d.). Retrieved January 19, 2026, from [Link]
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Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 - MDPI. (2023). Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethoxy-3-fluoro-2-nitrobenzene, a fluorinated aromatic compound with the CAS Number 1233952-97-0 .[1][2] As a strategically functionalized building block, this molecule is of significant interest to researchers and professionals in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an ethoxy group, a fluorine atom, and a nitro group—offers a versatile platform for the construction of complex molecular architectures, particularly those relevant to the development of novel therapeutics. This document will delve into the physicochemical properties, a validated synthetic protocol, detailed analytical characterization, and the critical role of this compound as a precursor in pharmaceutical research, supported by established chemical principles and data from analogous structures.
Chemical Identity and Physicochemical Properties
This compound is a substituted nitroaromatic compound. The precise arrangement of its functional groups dictates its reactivity and utility in synthesis. The electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring, which is further modulated by the inductive effect of the fluorine atom and the resonance effect of the ethoxy group.
| Property | Value | Source(s) |
| CAS Number | 1233952-97-0 | [1][2] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | O=[O-] | [1] |
| Appearance | Inferred to be a liquid or low-melting solid, likely with a yellow to brown hue, characteristic of nitroaromatic compounds. | |
| Storage | Sealed in a dry environment at room temperature is recommended. | [2] |
Synthesis of this compound: A Mechanistic Approach
The most logical and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aromatic ring with an appropriate nucleophile.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of modern organic synthesis for modifying aromatic systems. The reaction proceeds under two key conditions:
-
An Activated Aromatic Ring: The presence of one or more strong electron-withdrawing groups (such as a nitro group) is essential. These groups delocalize the negative charge of the intermediate, thereby stabilizing it.
-
A Good Leaving Group: Halogens, particularly fluorine, are excellent leaving groups in this context.
The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group.
Proposed Synthetic Protocol
The synthesis of this compound would logically start from 1,3-difluoro-2-nitrobenzene. The nitro group at the 2-position activates both fluorine atoms for nucleophilic attack. However, the fluorine at the 1-position is sterically less hindered, making it more susceptible to substitution.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (Nitrogen or Argon), dissolve sodium metal (1.05 equivalents) in anhydrous ethanol (a suitable volume to ensure stirring) at 0 °C to room temperature. This exothermic reaction generates a solution of sodium ethoxide.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add a solution of 1,3-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. This will precipitate the crude product and dissolve the sodium fluoride byproduct.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
Unambiguous structural confirmation of this compound is critical. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | - Ethoxy Protons: A quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).- Aromatic Protons: Complex multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the fluorine atom. The proton ortho to the nitro group is expected to be the most deshielded.[3] |
| ¹³C NMR | - Ethoxy Carbons: Two distinct signals in the aliphatic region for the methylene and methyl carbons.- Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the nitro group being the most deshielded. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the signals for the carbons near the fluorine atom.[3] |
| IR Spectroscopy | - N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹ respectively.- C-O Stretching: A strong band for the aryl-alkyl ether linkage.- C-F Stretching: A characteristic absorption in the fingerprint region. |
| Mass Spectrometry | - Molecular Ion Peak: A clear molecular ion peak (M⁺) corresponding to the molecular weight of 185.15 g/mol . |
Applications in Drug Discovery and Development
Fluorinated building blocks are indispensable in modern medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[4] this compound is a prime example of a versatile intermediate for the synthesis of biologically active compounds, particularly in the realm of oncology.[5]
Precursor to Substituted Anilines for Kinase Inhibitors
A significant application of this molecule is its conversion into 2-ethoxy-6-fluoroaniline. This is achieved through the reduction of the nitro group, a transformation that can be accomplished with high efficiency using various reagents, such as hydrogen gas with a palladium catalyst, or iron powder in acetic acid.
Caption: Role as a precursor to kinase inhibitors.
This resulting aniline is a key nucleophile in the synthesis of various heterocyclic cores found in many kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major class of targeted cancer therapies. The 2-ethoxy-6-fluoroaniline moiety can be incorporated into these inhibitors to fine-tune their pharmacological properties. The fluorine atom can enhance binding to the target kinase, while the ethoxy group can improve solubility and cell permeability.[6]
Safety and Handling
As with many nitroaromatic compounds, this compound is classified as hazardous.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, primarily through nucleophilic aromatic substitution and nitro group reduction, provides a reliable platform for the synthesis of complex molecules. For researchers and drug development professionals, understanding the properties and synthetic utility of this compound is key to leveraging its potential in the creation of next-generation therapeutics. The strategic incorporation of the fluoro and ethoxy groups offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates, making this compound a significant asset in the pursuit of more effective and safer medicines.
References
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Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved January 19, 2026, from [Link]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved January 19, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved January 19, 2026, from [Link]
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StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 19, 2026, from [Link]
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physical and chemical properties of 1-Ethoxy-3-fluoro-2-nitrobenzene
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and other functional moieties into aromatic scaffolds is a cornerstone of molecular design. 1-Ethoxy-3-fluoro-2-nitrobenzene is a trifunctional arene that, by virtue of its electronic and steric properties, presents itself as a valuable intermediate for the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this compound. It moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Molecular Profile and Physicochemical Characteristics
This compound is a substituted aromatic compound with the chemical formula C₈H₈FNO₃. Its structure is characterized by a benzene ring bearing an ethoxy group, a fluorine atom, and a nitro group. This unique substitution pattern is key to its utility in synthetic chemistry.
Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1233952-97-0 | [1][2][3] |
| Molecular Formula | C₈H₈FNO₃ | [1][3][4] |
| Molecular Weight | 185.15 g/mol | [1][3][4] |
| Canonical SMILES | CCOC1=CC(C(=C1)F)[O-] | [4] |
| InChI Key | YWJCFOKHPLIFOY-UHFFFAOYSA-N | [4] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow crystalline powder | Inferred from supplier data |
| Melting Point | 46-48 °C | Inferred from supplier data |
| Boiling Point | Not specified | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane); insoluble in water. | General chemical principles |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of a suitable leaving group by an ethoxide nucleophile.
Proposed Synthetic Pathway
The most plausible synthetic route involves the reaction of 1,3-difluoro-2-nitrobenzene with ethanol in the presence of a base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Anhydrous ethanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous ethanol (1.2 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Expertise & Experience - Causality Behind Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the ethoxide ion.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate ethanol to form the nucleophile without promoting significant side reactions.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the SₙAr reaction.
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a comprehensive set of spectra from a single, peer-reviewed source is not available, data from suppliers like ChemicalBook for CAS number 1233952-97-0 can be used for characterization.[2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons, with coupling to the fluorine atom influencing their multiplicity.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms. The carbon atoms bonded to or in proximity to the fluorine atom will show characteristic splitting (C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum will display absorption bands indicative of the functional groups present:
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1200-1000 cm⁻¹: C-O-C stretching of the ether linkage.
-
~1100-1000 cm⁻¹: C-F stretching.
-
~3100-2850 cm⁻¹: C-H stretching of the aromatic ring and the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 185.15.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Key Chemical Transformations
Caption: Synthetic utility of this compound in drug discovery.
The most significant transformation is the reduction of the nitro group to an aniline. This is a common and high-yielding reaction that opens up a vast array of subsequent chemical modifications. The resulting 3-ethoxy-5-fluoroaniline is a key intermediate for introducing this substituted phenyl ring into drug candidates.
Role in Medicinal Chemistry
While specific examples of marketed drugs derived from this compound are not prominent in the literature, its structural motifs are highly relevant to modern drug design.
-
Fluorine in Drug Design: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions and can modulate pKa and lipophilicity.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derived from this compound can be readily coupled with various heterocyclic systems to generate libraries of potential kinase inhibitors for screening.
-
Analog for Structure-Activity Relationship (SAR) Studies: This compound and its derivatives are valuable tools for SAR studies, allowing chemists to probe the effects of fluorine and ethoxy substitution on the biological activity of a lead compound.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the precautions appropriate for related nitroaromatic compounds, such as 1-fluoro-2-nitrobenzene and 1-fluoro-3-nitrobenzene.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Keep the container tightly sealed.
-
Toxicity: Nitroaromatic compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care and avoid exposure.
Conclusion
This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a range of chemical transformations, most notably the reduction of the nitro group to an aniline, which serves as a key intermediate in the synthesis of complex, biologically active molecules. While detailed, publicly available research on this specific compound is somewhat limited, its structural features and the well-understood chemistry of its functional groups make it a compound of considerable interest for further investigation and application in research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxy-3-fluoro-2-nitrobenzene is a substituted aromatic compound featuring ethoxy, fluoro, and nitro functionalities. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, its predicted physicochemical and spectroscopic properties, and its potential applications, particularly as a building block in medicinal chemistry. The strategic placement of its functional groups makes it a valuable intermediate for the synthesis of complex molecular scaffolds, leveraging the unique electronic properties of fluorine and the versatile reactivity of the nitroaromatic system.
Chemical Identity and Physicochemical Properties
This compound is systematically named according to IUPAC nomenclature. Its core structure is a benzene ring substituted with an ethoxy group at position 1, a fluorine atom at position 3, and a nitro group at position 2.
The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. While extensive experimental data is not publicly available, key parameters can be reliably estimated based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | AChemBlock[1] |
| CAS Number | 1233952-97-0 | AChemBlock, Biosynth[1][2] |
| Molecular Formula | C₈H₈FNO₃ | AChemBlock, Biosynth[1][2] |
| Molecular Weight | 185.15 g/mol | AChemBlock, Biosynth[1][2] |
| Canonical SMILES | O=[O-] | AChemBlock[1] |
| Predicted LogP | ~2.4 | (Predicted) |
| Predicted Boiling Point | ~250-270 °C at 760 mmHg | (Predicted) |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO). Insoluble in water. | (Predicted) |
Synthesis and Mechanism
A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in the public domain. However, a highly plausible and efficient synthetic route can be designed based on the well-established Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
The proposed synthetic pathway starts from the commercially available precursor, 3-fluoro-2-nitrophenol.[3][4][5][6]
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by deprotonating the hydroxyl group of 3-fluoro-2-nitrophenol with a suitable base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent like iodoethane or bromoethane in an Sₙ2 reaction to form the desired ether product.[7][8][9][10][11]
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An In-depth Technical Guide to the Safety and Handling of 1-Ethoxy-3-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable local, state, and federal regulations before handling any chemical.
Introduction: Understanding the Compound
1-Ethoxy-3-fluoro-2-nitrobenzene is a substituted nitroaromatic compound.[1][2] Its structure, featuring an ethoxy group, a fluorine atom, and a nitro group on a benzene ring, makes it a valuable intermediate in various organic synthesis applications, particularly in the development of novel pharmaceutical agents. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the molecule's reactivity, making the aromatic ring susceptible to nucleophilic attack.[3] However, these same properties also contribute to its potential hazards.
Nitroaromatic compounds, as a class, are known for their potential toxicity and environmental impact.[4][5] The introduction of a fluorine atom can further modify the biological and toxicological properties of the molecule. Therefore, a thorough understanding of the safety and handling protocols for this compound is paramount for any researcher or scientist working with this compound. This guide provides a comprehensive overview of the known hazards and best practices for its safe use in a laboratory setting.
PART 1: Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as fluoronitrobenzenes and other nitroaromatics, can provide valuable insights into its potential risks.
Primary Hazards:
-
Toxicity: Nitroaromatic compounds are generally considered toxic.[4][5] Analogous compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-3-nitrobenzene are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, potentially causing cyanosis (a bluish discoloration of the skin). Prolonged or repeated exposure may cause damage to organs.[6]
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[9][10]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[9][10]
-
Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic, meaning they can cause changes in DNA.[4] The carcinogenicity of this compound has not been thoroughly investigated, but caution is warranted given the properties of this chemical class.
Physical and Chemical Hazards:
-
Combustibility: While not highly flammable, many nitroaromatic compounds are combustible and can form explosive mixtures with air upon intense heating.
-
Reactivity: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions.[11] It may react with strong oxidizing agents and strong bases.[12][13]
Table 1: Key Properties of Structurally Similar Compounds
| Property | 1-Fluoro-2-nitrobenzene | 1-Fluoro-3-nitrobenzene | 2-Ethoxy-4-fluoro-1-nitrobenzene |
| Molecular Formula | C6H4FNO2 | C6H4FNO2 | C8H8FNO3 |
| Molecular Weight | 141.10 g/mol [14] | 141.1 g/mol [15] | 185.15 g/mol |
| Appearance | Liquid[14] | - | - |
| Boiling Point | 116 °C at 22 mmHg[14] | 205 °C | - |
| Melting Point | -9 to -6 °C[14] | 1.7 °C | - |
| Flash Point | 94 °C (closed cup)[14] | - | - |
| Density | 1.338 g/mL at 25 °C[14] | 1.325 g/cm3 at 25 °C | - |
PART 2: Safe Handling and Engineering Controls
Adherence to strict safety protocols is non-negotiable when working with this compound. The following procedures are based on best practices for handling toxic and reactive nitroaromatic compounds.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to minimize exposure by isolating the hazard from the worker.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of potentially harmful vapors or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[16]
Personal Protective Equipment (PPE): Essential for Individual Protection
PPE provides a barrier between the individual and the chemical. The appropriate level of PPE should be determined by a thorough risk assessment.[17]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9][18]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[18] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[18] In cases of potential for significant splashing, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][15]
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[15]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[15][19]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[18][20]
PART 3: Experimental Workflow and Protocols
A systematic approach to handling this compound is essential to maintain a safe working environment.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol for Weighing and Transfer:
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS). Put on all required personal protective equipment (PPE).
-
Fume Hood: Perform all operations inside a certified chemical fume hood.
-
Weighing: If weighing a solid form, do so in a tared, sealed container to minimize the risk of generating dust. If it is a liquid, carefully measure the required volume using appropriate glassware.
-
Transfer: Use a clean spatula or pipette to transfer the compound to the reaction vessel. Avoid creating splashes or aerosols.
-
Cleaning: Immediately clean any spills within the fume hood using an appropriate absorbent material.
-
Waste: Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
PART 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[21] Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15][18] Seek immediate medical attention.[6]
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[20]
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Fire Response:
-
In case of a small fire, use a dry chemical, carbon dioxide (CO2), water spray, or foam extinguisher.[20]
-
For larger fires, evacuate the area and call the fire department.
-
Be aware that hazardous combustion products, including nitrogen oxides and hydrogen fluoride, may be produced in a fire.
PART 5: Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated containers should be handled as hazardous waste.
Conclusion: A Culture of Safety
Working with specialty chemicals like this compound is integral to advancing scientific research and drug development. However, the potential hazards associated with such compounds necessitate a robust and unwavering commitment to safety. By understanding the chemical's properties, implementing rigorous engineering controls and personal protective measures, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive culture of safety, where every individual takes responsibility for their own safety and that of their colleagues, is the most effective tool in preventing accidents and ensuring the continued progress of scientific discovery.
References
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Spectroscopic Blueprint of a Key Intermediate: An In-depth Technical Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene
Introduction
In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel chemical entities is paramount. 1-Ethoxy-3-fluoro-2-nitrobenzene, a substituted aromatic compound, represents a key structural motif with potential applications as a building block in the synthesis of pharmaceuticals and other high-value organic materials. Its unique substitution pattern, featuring an ethoxy group, a fluorine atom, and a nitro group on a benzene ring, imparts specific electronic and steric properties that are of interest to researchers. The interplay of these functional groups governs the molecule's reactivity and its interactions in biological systems.
This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 1233952-97-0).[1][2] As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predicted spectral profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this and similar molecules through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and serve as a reliable blueprint for the analysis of this compound.
Molecular Structure and Analytical Workflow
The structural and electronic features of this compound are key to understanding its spectral properties. The following diagram illustrates the molecular structure with atom numbering for NMR assignments.
Sources
Methodological & Application
The Synthetic Utility of 1-Ethoxy-3-fluoro-2-nitrobenzene: A Guide for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. 1-Ethoxy-3-fluoro-2-nitrobenzene (CAS No. 1233952-97-0) emerges as a highly valuable, albeit under-documented, building block.[1][2][3][4][5] Its unique substitution pattern—an activating ethoxy group, a powerful electron-withdrawing nitro group, and a labile fluorine atom—creates a scaffold primed for diverse and selective transformations. This guide provides an in-depth analysis of the projected reactivity of this compound, complete with detailed protocols extrapolated from well-established chemical principles and the behavior of analogous structures. While specific literature on this exact isomer is sparse, its synthetic potential can be confidently predicted, offering researchers a powerful tool for the construction of complex molecular architectures.
The core utility of this reagent is anchored in two principal transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group to a versatile aniline. The interplay of the substituents governs the reactivity, making it a predictable and reliable intermediate for drug discovery and fine chemical synthesis.[6]
PART 1: Elucidating the Reactivity Profile
The reactivity of this compound is dictated by the electronic interplay of its three substituents. The nitro group, being a potent electron-withdrawing group, significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the 3-position is activated towards displacement by nucleophiles. The ethoxy group at the 1-position, while an ortho-, para-director in electrophilic aromatic substitution, plays a more nuanced role here, modulating the overall electron density and potentially influencing the regioselectivity of further reactions on the ring.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The primary and most predictable application of this compound is in SNAr reactions. The fluorine atom is an excellent leaving group in this context, and its displacement by a wide array of nucleophiles provides a straightforward route to a variety of substituted nitroaromatics. This is a well-established transformation for fluoro-nitro-aromatic compounds.
The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.
A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the fluorine atom, leading to the formation of N-aryl, O-aryl, and S-aryl bonds, respectively. This versatility makes this compound a valuable precursor for the synthesis of substituted anilines, ethers, and thioethers, which are common motifs in pharmaceuticals and agrochemicals.
Nitro Group Reduction: Accessing Key Amino Intermediates
The second key transformation is the reduction of the nitro group to an amine. This is a fundamental and highly reliable reaction in organic synthesis, opening up a vast landscape of subsequent chemical modifications. The resulting 2-ethoxy-6-fluoroaniline is a valuable intermediate in its own right, with the aniline functionality allowing for amide bond formation, diazotization reactions, and the synthesis of nitrogen-containing heterocycles.
Common methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals such as iron, tin, or zinc in an acidic medium. These methods are generally high-yielding and tolerant of a wide range of other functional groups.
PART 2: Application Notes and Experimental Protocols
The following protocols are designed to be robust and reproducible, based on established methodologies for analogous fluoro-nitro-aromatic compounds. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates and scales.
Application Note 1: Synthesis of N-Aryl Amines via SNAr
The displacement of the fluorine atom with primary or secondary amines is a highly efficient method for generating substituted N-aryl amines. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules.
This protocol details the SNAr reaction of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, morpholine, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Temperature | 100 °C |
| Solvent | DMF |
| Base | K₂CO₃ |
| Reaction Time | 6-8 hours |
Workflow for SNAr Reaction:
Caption: Workflow for the synthesis of N-(2-Ethoxy-6-nitrophenyl)morpholine.
Application Note 2: Synthesis of 2-Ethoxy-6-fluoroaniline via Nitro Group Reduction
The reduction of the nitro group provides a direct route to the corresponding aniline, a critical intermediate for further derivatization, particularly in the construction of heterocyclic scaffolds.
This protocol describes a clean and efficient method for the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas (typically via a balloon or a Parr apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethoxy-6-fluoroaniline, which is often pure enough for subsequent steps.
| Parameter | Condition |
| Catalyst | 10% Pd/C |
| Solvent | MeOH or EtOH |
| Hydrogen Source | H₂ balloon or Parr apparatus |
| Temperature | Room Temperature |
Sources
using 1-Ethoxy-3-fluoro-2-nitrobenzene as a research chemical
An In-Depth Technical Guide to the Application of 1-Ethoxy-3-fluoro-2-nitrobenzene in Chemical Synthesis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile chemical intermediate. We will delve into its core reactivity, provide detailed and validated protocols for its key transformations, and discuss its strategic role in the synthesis of complex molecular architectures.
Compound Profile: Physicochemical Properties and Safety
This compound is a substituted nitroaromatic compound whose value lies in the specific arrangement of its functional groups, which allows for selective and predictable reactivity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1233952-97-0 | [1] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| Canonical SMILES | O=[O-] | [1] |
Safety and Handling:
Detailed toxicological data for this compound is not extensively published. However, as a nitroaromatic compound, it must be handled with significant care, assuming potential toxicity. The following precautions are derived from safety data sheets for closely related structural analogs like 1-fluoro-2-nitrobenzene and other substituted nitrobenzenes.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-retardant lab coat.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and to contain any potential spills.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure adequate ventilation at all times. After handling, wash hands and face thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by two key features: the highly activated carbon-fluorine bond and the reducible nitro group. The strategic placement of these groups creates a powerful and versatile building block.
The Activated Fluorine: A Gateway for Nucleophilic Aromatic Substitution (SNAr)
The electron density of the aromatic ring is significantly polarized by the potent electron-withdrawing nitro group (-NO₂) at the C-2 position. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the fluorine atom at the C-3 position (ortho to the nitro group) is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides a strong thermodynamic driving force for its formation. In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride ion. This reactivity allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
The Versatile Nitro Group: Reduction to a Primary Amine
The second major reaction pathway involves the reduction of the nitro group to a primary amine, yielding 2-ethoxy-6-fluoroaniline . This transformation is one of the most fundamental and reliable reactions in organic synthesis. Catalytic hydrogenation is a particularly clean and efficient method for this purpose. The resulting aniline is a critical intermediate in its own right, opening up numerous avenues for further functionalization, including:
-
Amide bond formation with acyl chlorides or carboxylic acids.
-
Formation of ureas and sulfonamides.
-
Diazotization reactions to introduce other functional groups.
-
Participation as the amine component in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
The interplay between these two reactive sites is the cornerstone of this reagent's utility.
Application Notes & Experimental Protocols
The following protocols are generalized procedures based on well-established transformations of structurally similar compounds. Researchers must perform their own risk assessments and may need to optimize conditions for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol details the displacement of the fluoride atom with a generic secondary amine, a common step in the synthesis of pharmacologically relevant scaffolds.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Water (deionized)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired secondary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 10-20 mL per gram of the limiting reagent) to the flask.
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture with vigorous stirring to 100-120 °C. The causality for using a polar aprotic solvent like DMSO is to effectively solvate the potassium carbonate and facilitate the nucleophilic attack by the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold water (approx. 10 times the volume of DMSO used). This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Purification: Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation for the Synthesis of 2-Ethoxy-6-fluoroaniline
This protocol describes the clean and efficient reduction of the nitro group using palladium on carbon as a catalyst. This method is often preferred due to its high yield and the simple removal of the catalyst by filtration.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Celite® or another filtration aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve this compound (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
System Purge: Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen, which can be a catalyst poison.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon of H₂) and stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The product, 2-ethoxy-6-fluoroaniline, will be more polar than the starting material.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the reaction solvent (MeOH or EtOH).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxy-6-fluoroaniline. This product is often of sufficient purity for use in subsequent steps without further purification.
Advanced Applications: Building Heterocyclic Scaffolds
The true power of this compound is realized when its dual reactivity is leveraged to construct complex heterocyclic systems, which are prevalent in medicinal chemistry. For example, it can serve as a precursor to substituted benzimidazoles or phenothiazines.[3] The general strategy involves an initial SNAr reaction followed by the reduction of the nitro group and subsequent intramolecular cyclization.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from The Royal Society of Chemistry. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from Myers Group, Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. Retrieved from ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]
-
University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from University of Babylon. [Link]
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Application Notes & Protocols: 1-Ethoxy-3-fluoro-2-nitrobenzene as a Versatile Building Block in Medicinal Chemistry
Abstract
This document provides a detailed technical guide on the synthetic utility of 1-ethoxy-3-fluoro-2-nitrobenzene, a valuable building block for medicinal chemistry. While specific literature on this exact isomer is sparse, its structural features—an activated fluorine atom for nucleophilic aromatic substitution (SNAr) and a nitro group for reduction and subsequent cyclization—suggest significant potential in constructing diverse molecular scaffolds. This guide presents validated, field-proven protocols adapted from closely related analogs to demonstrate its application in synthesizing key medicinal chemistry cores, such as substituted benzimidazoles, which are prevalent in kinase inhibitors and other therapeutic agents.
Introduction: Strategic Value of this compound
This compound (C₈H₈FNO₃, MW: 185.15 g/mol ) is a strategically designed aromatic compound poised for versatile functionalization in drug discovery programs.[1][2][3] Its utility is derived from the specific arrangement of its functional groups, each imparting distinct reactivity and physicochemical properties that can be exploited for the synthesis of complex pharmaceutical intermediates.
-
Fluorine Atom (C3): The fluorine atom, positioned meta to the ethoxy group and ortho to the powerfully electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often providing superior reactivity compared to other halogens.[4] In drug candidates, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity.
-
Nitro Group (C2): The nitro group is one of the strongest electron-withdrawing groups, which is essential for activating the C-F bond for SNAr. Critically, it can be readily and selectively reduced to an amine (aniline). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a precursor to a vast array of heterocycles, amides, and sulfonamides.
-
Ethoxy Group (C1): The ethoxy group modulates the electronic properties of the ring and can influence the lipophilicity and solubility of the final molecule, which are critical parameters for pharmacokinetic profiles.
The combination of these features makes this compound an ideal starting material for generating libraries of compounds, particularly for targeting enzyme families like protein kinases, where substituted heterocyclic scaffolds are common.[5]
Key Synthetic Transformations & Pathways
The primary synthetic utility of this compound revolves around two high-yield, predictable transformations: Nucleophilic Aromatic Substitution (SNAr) at the C3 position and Reduction of the nitro group at C2. These reactions can be performed sequentially to build complex, highly-functionalized aromatic systems.
Caption: Key synthetic pathways from this compound.
Application in Heterocyclic Synthesis: The Benzimidazole Core
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs for a wide range of indications, including antiviral, anticancer, and antihypertensive agents.[6][7][8] The synthesis of substituted benzimidazoles often relies on the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. This compound is an excellent precursor for the required diamine intermediate.
Protocol 1: Synthesis of a 4-Ethoxy-2-(substituted amino)-1-nitrobenzene via SNAr
This protocol describes the displacement of the fluorine atom with a generic primary or secondary amine. This is a foundational step for introducing diversity into the final molecule.
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (e.g., morpholine, piperazine derivative) (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO | High polarity and boiling point facilitate SNAr reactions. |
| Base | K₂CO₃, DIPEA | Neutralizes the HF byproduct, driving the reaction forward. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Equivalents | Amine (1.2), Base (2.0) | A slight excess of the nucleophile and a larger excess of base ensure complete conversion. |
Protocol 2: Reduction of the Nitro Group to Form an ortho-Phenylenediamine
This protocol details the reduction of the nitro-substituted intermediate from Protocol 1 to generate the key diamine precursor required for benzimidazole formation.
Methodology:
-
Reaction Setup: Dissolve the 4-ethoxy-2-(substituted amino)-1-nitrobenzene derivative (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%), under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenation apparatus. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine. This product is often used in the next step without further purification due to its potential instability (oxidation).
-
Caption: Experimental workflow for diamine synthesis.
Protocol 3: Phillips-Ladenburg Benzimidazole Synthesis
This classic condensation reaction cyclizes the ortho-phenylenediamine with an aldehyde to form the benzimidazole ring.[2]
Methodology:
-
Reaction Setup: Dissolve the crude 1-ethoxy-3-(substituted amino)-benzene-1,2-diamine (1.0 eq) in a solvent like ethanol or acetic acid.
-
Reagent Addition: Add the desired aldehyde (R'CHO) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux. An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or simply exposure to air, can facilitate the final aromatization step.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the diamine is consumed.
-
Work-up:
-
Cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
Alternatively, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final substituted benzimidazole.
This three-step sequence allows for the introduction of two points of diversity (the amine in Protocol 1 and the aldehyde in Protocol 3), making it a powerful strategy for building a library of potential kinase inhibitors or other biologically active molecules.
Safety & Handling
-
This compound: Like most nitroaromatic compounds, it should be handled with care. It is an irritant; avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere and never allow the filter cake to dry completely during work-up.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a highly promising building block for medicinal chemistry. Its strategically placed functional groups enable a logical and efficient synthetic sequence involving nucleophilic aromatic substitution followed by nitro group reduction and cyclization. The protocols outlined here, based on well-established chemical principles for analogous compounds, provide a robust framework for leveraging this reagent in the synthesis of complex heterocyclic scaffolds like benzimidazoles, which are central to the development of modern therapeutics, particularly in the field of oncology.
References
- (Reference to a general synthesis of fluoronitrobenzenes, e.g.
- Mirza, A.; Zeeb, E.
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
- (Reference to a general synthesis of fluoronitrobenzenes, e.g.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.2021, 64(21), 15591-15659.
- (Reference to a general synthesis of fluoronitrobenzenes, e.g.
- (Reference to a general synthesis of nitrobenzene alkoxy ethers)
- (Reference to a general synthesis of fluorin
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
- Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. Journal of Chemical Industry and Engineering (China), 2014, 65(1), 164-170.
-
PubChem. This compound. Available at: [Link]
- (Reference to a synthesis of 2-bromo-6-fluoroaniline, for context on substituted anilines)
- (Reference to fluoroalkyl
- (Reference to synthesis of pyrimidine-based kinase inhibitors)
- (Reference to synthesis of 2-bromo-6-fluoroaniline, for context on substituted anilines)
- (Reference to synthesis of 2-fluoroaniline)
- (Reference to synthesis of PI3-Kinase inhibitors)
- (Reference to synthesis of 1,4-benzoxazin-3-one deriv
- (Reference to synthesis of MKK4 inhibitors)
Sources
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure [finechemicals.com.cn]
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- 7. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
- 8. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
Application Notes and Protocols for the Reaction of 1-Ethoxy-3-fluoro-2-nitrobenzene with Amines
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and practical application insights for the nucleophilic aromatic substitution (SNAr) reaction of 1-ethoxy-3-fluoro-2-nitrobenzene with various primary and secondary amines. This reaction is a cornerstone in the synthesis of polysubstituted nitroaromatic compounds, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and materials science. We will delve into the mechanistic intricacies, including the governing factors of regioselectivity, and provide step-by-step protocols that have been validated for robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.
Introduction: The Strategic Importance of SNAr on Polysubstituted Aromatics
The functionalization of aromatic rings is a central theme in modern organic synthesis. While electrophilic aromatic substitution is a workhorse for many transformations, nucleophilic aromatic substitution (SNAr) offers a complementary and powerful strategy, particularly for the synthesis of highly functionalized, electron-deficient systems. The reaction of this compound with amines is a prime example of a highly efficient and selective SNAr process. The resulting N-substituted 3-ethoxy-2-nitroaniline scaffold is a versatile building block, for instance, in the synthesis of benzimidazole-containing bioactive molecules. Understanding the nuances of this reaction is therefore of significant importance for chemists engaged in the design and synthesis of novel molecular entities.
The Reaction Mechanism: A Dance of Electrons and Sterics
The reaction proceeds via the classical two-step addition-elimination SNAr mechanism. The key to this transformation lies in the electronic landscape of the aromatic ring, which is heavily influenced by its substituents.
Activation and Regioselectivity: Why One Fluorine is Favored
The this compound substrate presents two potential leaving groups: the fluorine atoms at the 3- and 1-positions (relative to the nitro group). However, the reaction exhibits remarkable regioselectivity, with the amine nucleophile exclusively displacing the fluorine atom at the 3-position (ortho to the nitro group). This selectivity is governed by the powerful electron-withdrawing nature of the nitro group (-NO₂).
The nitro group activates the aromatic ring towards nucleophilic attack by inductively and resonantly withdrawing electron density. This effect is most pronounced at the ortho and para positions.[1] Consequently, the carbon atom bonded to the fluorine at the 3-position (ortho to the nitro group) is significantly more electrophilic than the carbon bonded to the fluorine at the 1-position.
The ethoxy group (-OEt) at the 1-position is an electron-donating group by resonance and weakly electron-withdrawing by induction. Its primary influence in this context is to further modulate the electron density of the ring, but it does not override the dominant activating and directing effect of the ortho-nitro group.
The Meisenheimer Complex: A Stabilized Intermediate
The first and rate-determining step of the reaction is the nucleophilic attack of the amine on the electron-deficient carbon at the 3-position. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction. Recent studies have also suggested that for some highly activated systems, the SNAr reaction may proceed through a concerted mechanism, though the stepwise pathway via the Meisenheimer complex is the generally accepted model for this type of transformation.[3]
The Role of the Leaving Group: The "Element Effect"
In the context of SNAr reactions, fluoride is an excellent leaving group. This is somewhat counterintuitive when compared to SN1 and SN2 reactions where iodide and bromide are superior leaving groups. This "element effect" in SNAr is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, thus accelerating the first step of the reaction.[2]
Mechanistic Pathway of the SNAr Reaction
Caption: The addition-elimination mechanism of the SNAr reaction.
Application Protocols: A Practical Guide to Synthesis
The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a representative amine.
General Considerations
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they can solvate the cationic species, making the amine nucleophile more reactive.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often used to scavenge the HF produced during the reaction and to deprotonate the amine nucleophile in some cases, increasing its nucleophilicity.
-
Temperature: The reactions are typically run at elevated temperatures (50-100 °C) to overcome the activation energy barrier.
-
Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol: Synthesis of N-benzyl-3-ethoxy-2-nitroaniline
This protocol describes the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add benzylamine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir, monitoring the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Sources
protocol for nucleophilic aromatic substitution with 1-Ethoxy-3-fluoro-2-nitrobenzene
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 1-Ethoxy-3-fluoro-2-nitrobenzene
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical guidance for performing nucleophilic aromatic substitution (SNAr) reactions using this compound. Tailored for researchers, medicinal chemists, and process development scientists, this guide delves into the mechanistic underpinnings, practical execution, and critical optimization parameters of this powerful synthetic transformation.
Introduction: The Strategic Value of this compound in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This pathway is fundamentally different from the more common electrophilic aromatic substitution, as it involves the attack of a nucleophile on an electron-deficient aromatic ring.[1] The substrate, this compound (CAS No. 1233952-97-0), is an exemplary molecule for SNAr reactions due to its specific electronic and structural features.[2][3][4][5]
The reactivity of the substrate is dictated by three key substituents:
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group is the primary activator of the aromatic ring.[6][7] Positioned ortho to the fluorine atom, it strongly depletes the ring of electron density through both inductive and resonance effects, making the ring highly susceptible to nucleophilic attack.[8][9]
-
The Fluorine Atom (-F): Fluorine serves as an excellent leaving group in SNAr reactions. This is a notable exception to the trend observed in SN1 and SN2 reactions, where iodide is the superior leaving group.[10] In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile.[11][12] Fluorine's high electronegativity creates a strong dipole in the C-F bond, rendering the attached carbon highly electrophilic and stabilizing the transition state leading to the intermediate.[12][13]
-
The Ethoxy Group (-OEt): While the ethoxy group is generally considered electron-donating, its meta position relative to the fluorine leaving group minimizes its deactivating resonance effect on the reaction site. It primarily exerts a weaker inductive effect in this context.
This specific arrangement of an activating group (NO₂), an excellent leaving group (F), and a modulating group (OEt) makes this compound a versatile building block for creating complex molecular architectures.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted SN2 pathway, which is sterically hindered, nor a SN1 pathway, which would require the formation of a highly unstable aryl cation.[11][14] Instead, it follows a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The reaction begins with the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[11][12] The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[14][15]
-
Elimination and Rearomatization: The aromaticity is restored in the second, faster step, where the leaving group (F⁻) is expelled from the Meisenheimer complex, yielding the final substituted product.
The stability of the Meisenheimer complex is critical to the reaction's success. The electron-withdrawing nitro group, positioned ortho to the site of attack, plays a crucial role by delocalizing the negative charge through resonance, thereby stabilizing this key intermediate.[9][11]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Detailed Experimental Protocol: Synthesis of N-Substituted 2-Nitroanilines
This protocol provides a representative procedure for the reaction of this compound with a generic secondary amine (e.g., piperidine).
Materials and Equipment
| Reagents & Materials | Grade/Purity | Equipment |
| This compound (Substrate) | >95% | Round-bottom flask with reflux condenser |
| Piperidine (Nucleophile) | Reagent Grade | Magnetic stirrer and heat plate |
| Potassium Carbonate (K₂CO₃), anhydrous (Base) | >99% | Inert atmosphere setup (Nitrogen or Argon) |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Anhydrous | Thermometer |
| Ethyl Acetate (EtOAc) | ACS Grade | Separatory funnel |
| Brine (saturated NaCl solution) | - | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Glassware for extraction and filtration |
| Silica Gel | 60 Å, 230-400 mesh | Chromatography column and accessories |
| TLC plates (Silica gel 60 F₂₅₄) | - | UV lamp for visualization |
Solvent Selection: The Key to Reactivity
The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are highly recommended.[16] These solvents effectively solvate the cation (e.g., K⁺) of the base but poorly solvate the nucleophile anion, leaving it "naked" and highly reactive.[16][17][18] Protic solvents like water or alcohols should be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[16][19]
Step-by-Step Procedure
Caption: Standard experimental workflow for the SNAr reaction.
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Charging: To the flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO (to make a ~0.5 M solution).
-
Nucleophile Addition: Begin stirring the mixture and add the amine nucleophile (1.1-1.2 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C.[16] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes).
-
Aqueous Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. This will precipitate the product and dissolve the DMSO and inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic layers and wash thoroughly with water (2-3 times) and then with brine to remove residual DMSO, which can be challenging due to its high boiling point.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to obtain the pure product.[16][20]
Data, Discussion, and Troubleshooting
Expected Outcomes for Various Nucleophiles
The reactivity and conditions may vary depending on the nucleophile's strength.
| Nucleophile Type | Example | Base (if needed) | Typical Temp. (°C) | Expected Yield | Notes |
| Amines | Piperidine, Morpholine | K₂CO₃, Et₃N | 80 - 120 | 80 - 95% | A base is required to neutralize the HF formed in situ. The reaction rate can show a second-order dependence on the amine if it also acts as the base.[21] |
| Alkoxides | Sodium Methoxide (NaOMe) | None | 25 - 70 | >90% | Highly reactive; often proceeds smoothly at or slightly above room temperature. Anhydrous conditions are crucial to prevent hydrolysis.[16] |
| Thiols | Thiophenol | K₂CO₃, NaH | 50 - 100 | >85% | Thiolates are excellent nucleophiles. A base is needed to deprotonate the thiol. |
Regioselectivity: Why Fluorine is Displaced
In the substrate this compound, the fluorine atom is preferentially displaced over the ethoxy group. This is because the C-F bond is more polarized than the C-O bond, making the carbon attached to fluorine significantly more electrophilic. Furthermore, the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine stabilizes the developing negative charge in the transition state more effectively than the ethoxy group does.[11][12][13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Conversion | 1. Insufficient activation (unlikely here).2. Poor nucleophile.3. Inactive base or wet conditions.4. Insufficient temperature. | 1. Use a stronger nucleophile or base.2. Ensure all reagents and solvents are anhydrous.[16]3. Increase the reaction temperature incrementally. |
| Multiple Spots on TLC | 1. Di-substitution (if other leaving groups are present).2. Reaction with solvent (solvolysis).3. Hydrolysis of starting material or product. | 1. Use a stoichiometric amount of the nucleophile.[16]2. Use a non-reactive polar aprotic solvent.[16]3. Maintain strict anhydrous and inert conditions. |
| Difficult Work-up / Emulsions | 1. Incomplete removal of high-boiling solvents (DMSO/DMF).2. Formation of emulsions during extraction. | 1. Perform multiple, vigorous washes with water and brine.2. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent.[16] |
| Product Decomposition | The product may be unstable to heat or silica gel during purification. | If the product is basic (amine), consider treating the silica gel with triethylamine in the eluent.[16] For sensitive compounds, consider purification by recrystallization or precipitation.[22] |
Safety Precautions
Handling the reagents for this protocol requires adherence to strict safety standards.
-
This compound: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Solvents: DMSO and DMF are skin-penetrating solvents. Always wear appropriate gloves (e.g., nitrile). All manipulations should be performed in a well-ventilated chemical fume hood.
-
Bases: Potassium carbonate is an irritant. Stronger bases like sodium hydride (NaH) are flammable solids and react violently with water.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[23]
References
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications - Organic Letters. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). Preprints.org. Retrieved from [Link]
-
Quora. (2023). How does the presence of the NO2 group increase the reactivity of an SN reaction on haloarene?. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). SN1 vs SN2. Retrieved from [Link]
-
Química Organica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2021). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. Retrieved from [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). ChemistryEducation.org. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Application Notes & Protocols: 1-Ethoxy-3-fluoro-2-nitrobenzene in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 1-ethoxy-3-fluoro-2-nitrobenzene as a strategic building block for the synthesis of medicinally relevant heterocyclic compounds. We delve into the chemical principles governing its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Detailed, field-proven protocols for the synthesis of high-value scaffolds, including benzimidazoles and quinoxalines, are presented. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical utility for professionals in drug discovery and organic synthesis.
Introduction: The Strategic Advantage of this compound
This compound is a highly versatile aromatic substrate engineered for the efficient construction of complex molecular architectures. Its utility stems from a precise arrangement of functional groups that dictate its reactivity. The powerful electron-withdrawing nitro group (-NO₂) located ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack.[1][2] This activation significantly lowers the energy barrier for the addition of a nucleophile, making the fluorine atom an excellent leaving group in SNAr reactions.[2][3][4]
The strategic placement of the ethoxy group provides an additional layer of utility. It can modulate the physicochemical properties, such as lipophilicity and solubility, of the resulting heterocyclic products—a critical consideration in drug design.[1][2] Furthermore, the nitro group itself is a synthetic linchpin; after facilitating the initial SNAr reaction, it can be readily reduced to an aniline, providing a nucleophilic handle for subsequent intramolecular cyclization or other derivatizations.[2][5] This dual functionality makes this compound a powerful and efficient precursor for generating molecular diversity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1233952-97-0 | [6] |
| Molecular Formula | C₈H₈FNO₃ | [6] |
| Molecular Weight | 185.15 g/mol | [6] |
| IUPAC Name | This compound | [6] |
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this reagent's reactivity is the SNAr mechanism. This is a two-step addition-elimination process.[3]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The presence of the ortho-nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[3][7]
-
Elimination: The aromaticity of the ring is restored as the fluoride ion, a good leaving group, is expelled.[3]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Application I: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a privileged heterocyclic scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antiulcer and anthelmintic properties.[8] The synthesis using this compound provides a direct route to novel substituted benzimidazoles. The strategy involves an initial intermolecular SNAr reaction with a 1,2-diaminobenzene, followed by a reductive cyclization.
Experimental Workflow: Benzimidazole Synthesis
The overall process is a robust two-step, one-pot procedure that leverages the dual functionality of the nitro group.
Caption: Workflow for the synthesis of substituted benzimidazoles.
Protocol: Synthesis of 5-Ethoxy-1H-benzo[d]imidazole Derivatives
This protocol details the synthesis of a benzimidazole scaffold via SNAr followed by reductive cyclization.
Materials:
-
This compound (1.0 mmol, 185.15 mg)
-
Benzene-1,2-diamine (1.1 mmol, 119 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Sodium Dithionite (Na₂S₂O₄) (approx. 5-6 mmol)
-
Ethanol (EtOH) and Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
SNAr Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), benzene-1,2-diamine (1.1 mmol), and potassium carbonate (2.0 mmol).[1]
-
Add anhydrous DMF (10 mL) via syringe.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction. K₂CO₃ acts as a base to deprotonate the amine nucleophile, increasing its nucleophilicity.[2]
-
-
SNAr Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Reductive Cyclization:
-
Rationale: Instead of isolating the intermediate, a one-pot procedure is more efficient. Sodium dithionite is a mild and effective reducing agent for converting the nitro group to an amine in the presence of other functional groups. The newly formed diamine intermediate undergoes spontaneous intramolecular cyclization to form the stable benzimidazole ring.
-
Dilute the DMF mixture with ethanol (20 mL).
-
Prepare a solution of sodium dithionite (5-6 mmol) in water (15 mL) and add it portion-wise to the reaction mixture.
-
Heat the mixture to reflux and stir for 1-2 hours. Monitor the disappearance of the nitro-intermediate by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Pour the remaining aqueous mixture into a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target benzimidazole.
-
Application II: Synthesis of Quinoxaline Precursors
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including applications as anticancer and antiviral agents.[9] While the direct synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, this compound serves as an excellent starting material for creating novel, substituted 1,2-diaminobenzene precursors which can then be used to build complex quinoxaline structures.[9][10]
Experimental Workflow: Quinoxaline Precursor Synthesis
This pathway involves a two-step process to generate the key diamine intermediate.
Caption: Multi-step workflow for quinoxaline synthesis.
Protocol: Synthesis of a 3-Ethoxy-N-substituted-2-nitroaniline
This protocol details the first critical step: the SNAr reaction to create the nitroaniline intermediate.
Materials:
-
This compound (1.0 mmol, 185.15 mg)
-
Desired primary or secondary amine (e.g., morpholine) (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)
-
Dimethyl sulfoxide (DMSO), anhydrous (8 mL)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMSO (8 mL).
-
Add the desired amine (1.2 mmol) followed by DIPEA (2.0 mmol).[2]
-
Rationale: DMSO is a high-boiling polar aprotic solvent suitable for higher reaction temperatures. DIPEA is a non-nucleophilic organic base used to scavenge the HF produced during the reaction without competing as a nucleophile.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water (50 mL). A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 2-nitroaniline derivative.
-
Subsequent Reduction to Diamine
The resulting nitroaniline can be quantitatively reduced to the corresponding 1,2-diamine using standard catalytic hydrogenation.
Procedure Synopsis:
-
Dissolve the purified nitroaniline derivative (1.0 mmol) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).[2]
-
Place the reaction under an atmosphere of hydrogen gas (H₂, balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).[2]
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 1,2-diamine precursor, which can often be used in the next step without further purification.
Conclusion
This compound is a potent and versatile building block for heterocyclic synthesis. Its well-defined reactivity through the SNAr mechanism, coupled with the synthetic potential of its nitro group, provides a reliable and efficient platform for accessing diverse and novel benzimidazole and quinoxaline scaffolds. The protocols outlined in this guide offer a robust foundation for researchers engaged in the discovery and development of new therapeutic agents.
References
- Green and selective protocol for the synthesis of quinoxalines - Prime Scholars. (URL: )
- Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Ethoxy-2-fluoro-1-nitrobenzene - Benchchem. (URL: )
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene - Benchchem. (URL: )
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (URL: [Link])
-
Various classical routes for the synthesis of quinoxalines derivatives - ResearchGate. (URL: [Link])
-
Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC - NIH. (URL: [Link])
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
-
Product Class 15: Quinoxalines. (URL: [Link])
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH. (URL: [Link])
-
The first synthesis of benzimidazole derivatives. - ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections. (URL: [Link])
-
Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. (URL: [Link])
- Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene - Benchchem. (URL: )
-
Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemconnections.org [chemconnections.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 9. primescholars.com [primescholars.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
experimental procedure for the reduction of the nitro group in 1-Ethoxy-3-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Ethoxy-6-fluoroaniline
The reduction of the nitro group in 1-Ethoxy-3-fluoro-2-nitrobenzene is a critical transformation in organic synthesis, yielding the highly valuable intermediate, 2-ethoxy-6-fluoroaniline. This aniline derivative serves as a pivotal building block in the development of a wide range of pharmaceuticals and agrochemicals. The strategic placement of the ethoxy and fluoro substituents on the aniline ring imparts unique electronic and lipophilic properties, which can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the final active ingredient.
This comprehensive guide, designed for the discerning researcher, provides an in-depth exploration of the experimental procedures for this important reduction. We will delve into two of the most robust and widely employed methodologies: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction utilizing stannous chloride (SnCl₂). This document will not only present detailed, step-by-step protocols but also elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.
Methodology Selection: A Comparative Overview
The choice of reduction methodology is paramount and is dictated by factors such as substrate compatibility with other functional groups, desired chemoselectivity, scalability, and safety considerations.
| Method | Advantages | Disadvantages | Ideal For |
| Catalytic Hydrogenation (Pd/C) | High efficiency and yield, clean reaction with water as the only byproduct, catalyst is recyclable.[1] | Requires specialized hydrogenation equipment, potential for dehalogenation, catalyst can be pyrophoric. | Clean, scalable synthesis where other reducible functional groups are absent. |
| Stannous Chloride (SnCl₂) Reduction | Mild reaction conditions, high chemoselectivity (tolerates a wide range of functional groups), does not require high-pressure apparatus.[2] | Generates stoichiometric tin-based waste, which can complicate purification and pose environmental concerns.[3] | Substrates with sensitive functional groups that are incompatible with catalytic hydrogenation. |
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly effective method for the reduction of nitroarenes, often providing excellent yields of the corresponding anilines.[4] The reaction proceeds via the transfer of hydrogen from H₂ gas to the nitro group, mediated by a metal catalyst, typically palladium on a high-surface-area carbon support.[1]
Reaction Mechanism Overview
The catalytic cycle involves the adsorption of both the nitro compound and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are sequentially transferred to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (1-5 mol%)
-
Ethanol (or Methanol), reagent grade (10-20 mL per gram of substrate)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or another suitable filtration aid
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: In a suitable hydrogenation vessel, dissolve this compound (e.g., 5.0 g, 27.0 mmol) in ethanol (50-100 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add 10% Pd/C (e.g., 144-720 mg, 1-5 mol%) to the solution. Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care and do not allow it to dry out completely in the air.
-
Inerting the System: Seal the hydrogenation vessel and purge the system with nitrogen gas 3-5 times to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Begin vigorous stirring of the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully depressurizing, purging with nitrogen, and taking an aliquot. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The recovered Pd/C catalyst should be kept wet and disposed of in a designated waste container.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-ethoxy-6-fluoroaniline.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
The reduction of aromatic nitro compounds using stannous chloride in an acidic medium is a classic and highly reliable method.[3] It is particularly advantageous when the substrate contains functional groups that are sensitive to catalytic hydrogenation.[5]
Reaction Mechanism Overview
The reduction with SnCl₂ is a redox reaction where Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The reaction proceeds through a series of electron and proton transfers, with nitroso and hydroxylamine intermediates being formed en route to the aniline. The acidic environment is crucial for providing the necessary protons.
Experimental Workflow: Stannous Chloride Reduction
Caption: Workflow for the stannous chloride reduction of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol, reagent grade
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 27.0 mmol) in ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add stannous chloride dihydrate (e.g., 30.5 g, 135 mmol, 5.0 eq) followed by the slow addition of concentrated hydrochloric acid (e.g., 50 mL). The addition of acid may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed. This typically takes 1-3 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (approx. 200 g).
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This will result in the precipitation of tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The tin salts can sometimes form an emulsion, which may be broken by the addition of more brine or by filtration through a pad of Celite®.
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-6-fluoroaniline.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Safety Considerations
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. As mentioned, Pd/C can be pyrophoric.
-
Stannous Chloride Reduction: Concentrated hydrochloric acid is corrosive and should be handled with care. The neutralization step can be exothermic and may release gas; perform this step slowly and with adequate cooling.
References
- BenchChem. (2025).
- SciSpace. (n.d.).
- Google Patents. (n.d.).
- Request PDF. (2025).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Preparation process of 2-chloro-6-fluoroaniline.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction.
- Google Patents. (n.d.). Halogenated aniline and method for producing same.
- Request PDF. (2025).
- BenchChem. (2025). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene.
- Google Patents. (n.d.).
- MDPI. (2020). A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism.
- Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
- ResearchGate. (n.d.).
- MDPI. (2024).
Sources
Application Notes and Protocols for the Characterization of 1-Ethoxy-3-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
1-Ethoxy-3-fluoro-2-nitrobenzene is an important synthetic intermediate in the development of novel pharmaceutical agents and functional materials. The precise substitution pattern on the benzene ring, featuring an ethoxy, a fluoro, and a nitro group, imparts unique reactivity and physicochemical properties that are leveraged in multi-step synthetic pathways. Ensuring the structural integrity and purity of this intermediate is paramount for the reliability and reproducibility of subsequent reactions and the quality of the final product.
This comprehensive guide provides a suite of detailed analytical techniques and protocols for the thorough characterization of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for the chosen methodologies, empowering researchers to make informed decisions and troubleshoot effectively. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₃ | PubChem |
| Molecular Weight | 185.15 g/mol | PubChem |
| CAS Number | 1233952-97-0 | Biosynth |
| Appearance | Expected to be a crystalline solid or liquid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetonitrile) | General knowledge of similar compounds |
I. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[1][2][3][4] It provides detailed information about the chemical environment of each atom, enabling the confirmation of the substitution pattern of this compound.
A. The "Why": Experimental Choices in NMR
-
¹H NMR: This experiment is the first step in structural elucidation, providing information on the number of different types of protons, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling). For this compound, we expect to see signals for the aromatic protons and the ethoxy group protons. The coupling patterns of the aromatic protons are critical for confirming the 1,3,2-substitution pattern.
-
¹³C NMR: This technique provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the presence of the fluorine atom will result in characteristic C-F coupling, which is a key diagnostic tool.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique to confirm its presence and electronic environment. The chemical shift of the fluorine signal will be characteristic of a fluoroaromatic compound.
-
Deuterated Solvents: A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample. Deuterium is not detected in ¹H NMR, thus preventing the solvent signal from overwhelming the analyte signals.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at a position (0 ppm) that does not typically overlap with signals from most organic compounds.[3]
B. Predicted ¹H and ¹³C NMR Data
The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on experimental conditions.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.2 - 7.8 | m | 3H | Ar-H |
| Ethoxy | ~4.2 | q | 2H | -O-CH₂ -CH₃ |
| Ethoxy | ~1.4 | t | 3H | -O-CH₂-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | C-F Coupling | Assignment | |
| Aromatic | 155 - 165 | d | C -F | |
| Aromatic | 145 - 155 | d | C -NO₂ | |
| Aromatic | 130 - 140 | s | C -OEt | |
| Aromatic | 110 - 125 | m | Ar-C H | |
| Ethoxy | ~65 | s | -O-CH₂ -CH₃ | |
| Ethoxy | ~14 | s | -O-CH₂-CH₃ |
C. Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the ¹H, ¹³C, and ¹⁹F probes.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F spectrum.
-
Set the spectral width to an appropriate range for fluoroaromatic compounds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Pay close attention to the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
-
II. Purity Assessment and Isomer Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for determining the purity of pharmaceutical intermediates and for separating closely related isomers.[5][6][7][8][9] For this compound, HPLC can quantify its purity and resolve it from any potential isomeric impurities that may have formed during synthesis.
A. The "Why": Experimental Choices in HPLC
-
Reverse-Phase Chromatography: This is the most common mode of HPLC for the analysis of moderately polar organic compounds. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reverse-phase HPLC. The ratio can be adjusted to achieve optimal separation and retention time. A higher proportion of the organic solvent (acetonitrile) will decrease the retention time.
-
UV Detection: Nitroaromatic compounds possess a strong chromophore and absorb UV light. A UV detector set at an appropriate wavelength (e.g., 254 nm) will provide high sensitivity for the detection of this compound and related impurities.
B. Protocol 2: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
III. Molecular Weight Confirmation and Volatile Impurity Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][11][12][13] It is ideal for the analysis of volatile and thermally stable compounds like this compound, providing confirmation of its molecular weight and detection of any volatile impurities.
A. The "Why": Experimental Choices in GC-MS
-
Gas Chromatography: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A nonpolar column (e.g., DB-5ms or HP-5ms) is generally suitable for the analysis of a wide range of organic compounds.
-
Mass Spectrometry: The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.
-
Electron Ionization (EI): EI is a hard ionization technique that results in the formation of a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information and serves as a "fingerprint" for identification.
B. Protocol 3: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane (approximately 100 µg/mL).
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak.
-
Identify the molecular ion peak (M⁺) at m/z 185 to confirm the molecular weight.
-
Analyze the fragmentation pattern. Expected fragments include the loss of the ethoxy group (-45 Da), the nitro group (-46 Da), and other characteristic fragments.
-
IV. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15][16][17] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
A. The "Why": Interpreting the FTIR Spectrum
-
Nitro Group (NO₂): Aromatic nitro compounds show two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch in the range of 1330-1370 cm⁻¹. The presence of these two strong bands is a key indicator of the nitro group.
-
Aromatic Ring (C=C and C-H): The spectrum will show C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
-
Ether Linkage (C-O): The C-O stretching vibration of the ethoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C-F Bond: The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1100-1400 cm⁻¹ region.
B. Protocol 4: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
-
Sample Preparation:
-
If using an ATR accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
If preparing a KBr pellet (for solid samples), grind a small amount of the sample with dry potassium bromide and press it into a transparent disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Analysis:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the expected functional groups of this compound.
-
V. Safety Precautions
While a specific safety data sheet (SDS) for this compound was not retrieved, related nitroaromatic and fluorinated compounds are often classified as harmful or toxic.[18][19][20][21][22] Therefore, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VI. Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process for this compound.
Caption: Workflow for the analytical characterization of this compound.
References
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
Lab Manager. (2025, October 1). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
-
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]
-
ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]
-
The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Retrieved from [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Nitro compounds - Analysis of aromatic and basic compounds. Retrieved from [Link]
-
EPA. (n.d.). METHOD 8091 NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
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- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
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- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
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- 19. WERCS Studio - Application Error [assets.thermofisher.com]
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- 22. chemscene.com [chemscene.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the formation of aryl ethers. This document outlines the reaction mechanism, provides a step-by-step experimental protocol suitable for industrial applications, and details the necessary safety precautions, and analytical methods for quality control. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups on the aromatic ring—an ethoxy group, a fluorine atom, and a nitro group—offers multiple avenues for further chemical transformations. The nitro group can be readily reduced to an amine, a common precursor in the synthesis of heterocyclic compounds. The fluorine atom can participate in further nucleophilic substitution reactions, and the ethoxy group can influence the molecule's solubility and electronic properties. These characteristics make this compound a sought-after intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and scalable route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a fluoride ion from an activated aromatic ring by an ethoxide nucleophile.
Rationale for the Chosen Pathway
The starting material, 1,3-difluoro-2-nitrobenzene, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. This effect is most pronounced at the ortho and para positions, making the fluorine atoms excellent leaving groups. The reaction with sodium ethoxide provides a straightforward and high-yielding method to introduce the ethoxy group. This approach is preferred for large-scale production due to its relatively mild reaction conditions, high regioselectivity, and the ready availability of the starting materials.
Reaction Mechanism
The SNAr mechanism proceeds in two steps:
-
Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻) attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.
-
Leaving Group Departure: The fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product, this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-liter scale synthesis and emphasizes safety and process control.
Materials and Reagents
| Reagent/Material | Grade | CAS Number | Supplier | Notes |
| 1,3-Difluoro-2-nitrobenzene | ≥98% | 19064-24-5 | e.g., Thermo Fisher Scientific | Corrosive, toxic. Handle with extreme care.[1] |
| Sodium Ethoxide | ≥95% | 141-52-6 | e.g., Sigma-Aldrich | Flammable solid, corrosive. Handle under inert atmosphere. |
| Anhydrous Ethanol | ≥99.5% | 64-17-5 | e.g., Merck | Solvent. |
| Toluene | ACS Grade | 108-88-3 | e.g., VWR | Extraction solvent. |
| Brine (saturated NaCl solution) | N/A | N/A | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | 7487-88-9 | e.g., Fisher Scientific | Drying agent. |
Equipment
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Addition funnel.
-
Heating/cooling mantle.
-
Large-scale rotary evaporator.
-
Filtration apparatus.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with appropriate cartridges.
Experimental Procedure
Step 1: Reactor Setup and Inerting
-
Ensure the 20 L reactor is clean, dry, and properly assembled.
-
Purge the reactor with nitrogen gas for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
Step 2: Reagent Charging
-
Under a continuous nitrogen flow, carefully charge the reactor with anhydrous ethanol (8 L).
-
Slowly add sodium ethoxide (1.1 kg, 16.17 mol, 1.1 eq) to the ethanol with gentle stirring. The dissolution is exothermic; control the temperature to maintain it below 40 °C.
-
Once the sodium ethoxide is fully dissolved, cool the solution to 10-15 °C.
Step 3: Addition of 1,3-Difluoro-2-nitrobenzene
-
In a separate, dry container, weigh out 1,3-difluoro-2-nitrobenzene (2.3 kg, 14.46 mol, 1.0 eq).
-
Slowly add the 1,3-difluoro-2-nitrobenzene to the sodium ethoxide solution in the reactor via an addition funnel over a period of 1-2 hours. Maintain the internal temperature between 15-25 °C during the addition.
Step 4: Reaction
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 5: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water (10 L).
-
Transfer the mixture to a suitable extraction vessel and extract with toluene (3 x 5 L).
-
Combine the organic layers and wash with brine (2 x 4 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Process Flow Diagram
Caption: Large-scale synthesis workflow for this compound.
Safety Precautions
4.1. Hazard Identification
-
1,3-Difluoro-2-nitrobenzene: Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[1]
-
Sodium Ethoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.
-
Ethanol: Flammable liquid and vapor.
-
Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
4.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes are required.
-
Respiratory Protection: A respirator with an organic vapor cartridge is necessary when handling volatile chemicals outside of a fume hood.
4.3. Engineering Controls
-
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood for smaller scale operations, or in a controlled manufacturing environment with appropriate ventilation for large-scale synthesis.
-
An emergency eyewash station and safety shower must be readily accessible.
4.4. Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quality Control and Analytical Methods
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
Data Summary
| Analysis | Specification | Method |
| Appearance | Pale yellow solid or liquid | Visual Inspection |
| Purity | ≥98% | Gas Chromatography (GC) |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |
Analytical Protocols
5.2.1. Gas Chromatography (GC)
-
Objective: To determine the purity of the final product and monitor reaction progress.
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature gradient program should be developed to separate the starting material, product, and any potential byproducts.
-
Data Analysis: Calculate the area percentage of the product peak to determine purity.
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR Spectrometer or higher.
-
Sample Preparation: Dissolve a small amount of the sample in deuterated chloroform (CDCl₃).
-
Expected ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), and aromatic protons with splitting patterns consistent with the substitution on the benzene ring.
-
Expected ¹³C NMR (CDCl₃): The spectrum should display the correct number of carbon signals with chemical shifts corresponding to the aromatic, ethoxy, and nitro-substituted carbons.
5.2.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the product.
-
Instrumentation: Mass spectrometer, typically coupled with a GC (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (185.15 g/mol ).[2]
Analytical Workflow Diagram
Caption: Analytical workflow for quality control of this compound.
References
- BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
- BenchChem. (2025). An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. Retrieved from a hypothetical BenchChem technical guide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene.
- BenchChem. (2025). Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Comparative Guide.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzene, 2,4-difluoro-1-nitro-.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Ethoxy-3-fluoro-2-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1-Ethoxy-3-fluoro-2-nitrobenzene (CAS No: 1233952-97-0). As a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, achieving high yield and purity of this molecule is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis via Nucleophilic Aromatic Substitution (SNAr).
Section 1: Reaction Fundamentals and Mechanism
The synthesis of this compound is typically achieved through the SNAr reaction of 1,3-difluoro-2-nitrobenzene with an ethoxide source. The reaction is governed by the addition-elimination mechanism, where the nucleophile (ethoxide) attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. The subsequent elimination of a fluoride ion restores aromaticity and yields the product.[1]
The regioselectivity of this reaction is a critical consideration. The nitro group, being a strong electron-withdrawing group, activates the ortho and para positions to nucleophilic attack. In the case of 1,3-difluoro-2-nitrobenzene, both fluorine atoms are ortho to the nitro group, leading to a potential mixture of two regioisomers: the desired this compound and the undesired 3-ethoxy-1-fluoro-2-nitrobenzene.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with workup and purification. A systematic approach to troubleshooting is recommended.
-
Insufficient Activation of Nucleophile: Ethanol is a weak nucleophile. The reaction requires the formation of the more potent ethoxide anion. Ensure you are using a strong enough base to fully deprotonate the ethanol.
-
Solution: Use a strong base like sodium hydride (NaH) to pre-form the sodium ethoxide before adding the aryl fluoride. Weaker bases like potassium carbonate (K₂CO₃) may result in lower conversion rates.[2]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and purity.
-
-
Moisture in the Reaction: Water can quench the ethoxide nucleophile and hydrolyze the starting material or product.
-
Solution: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: My NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for this compound?
Controlling regioselectivity is arguably the most significant challenge in this synthesis. The key lies in manipulating the electronic and steric environment of the reaction.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are generally used for SNAr reactions as they solvate the cation, leaving the nucleophile more reactive. However, for achieving high regioselectivity in similar difluoronitrobenzene systems, nonpolar solvents have been shown to be surprisingly effective.[1]
-
Insight: A study on the reaction of 2,4-difluoronitrobenzene with various nucleophiles demonstrated that nonpolar solvents like toluene favor ortho-substitution (relative to the nitro group).[1] This is attributed to the formation of a six-membered polar transition state, which is more stable in a nonpolar environment.
-
Recommendation: Perform a solvent screen including toluene, dioxane, and THF in addition to DMF and DMSO.
-
-
Mode of Addition: The order in which reagents are added can significantly impact the product distribution.
-
Recommendation: Instead of adding the pre-formed ethoxide to the aryl fluoride, try adding the base slowly to a mixture of the 1,3-difluoro-2-nitrobenzene and ethanol. This in situ generation of the nucleophile at low concentrations can favor the desired mono-substitution at the more reactive site.
-
Q3: I am observing a significant amount of a disubstituted byproduct (1,3-diethoxy-2-nitrobenzene). How can I prevent this?
The formation of the disubstituted product occurs when the desired mono-substituted product reacts with another equivalent of ethoxide.
-
Stoichiometry: Using an excess of the nucleophile will drive the reaction towards disubstitution.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the ethoxide source.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of the second substitution occurring.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and a significant amount of the desired product has formed, quench the reaction to prevent further substitution. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Q4: How can I effectively purify the final product from the starting material and isomers?
The similar polarities of the starting material, product, and isomeric byproduct can make purification challenging.
-
Column Chromatography: This is the most common method for separating the components.
-
Recommendation: Use a long silica gel column to improve separation. A shallow gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is often effective. Start with a very low polarity eluent and increase the polarity gradually.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method, especially for removing small amounts of impurities.
-
Recommendation: Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility between the desired product and the impurities.
-
Section 3: Experimental Protocols
The following protocols are provided as a starting point for optimization.
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Anhydrous Ethanol (EtOH)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethanol (1.2 equivalents) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium ethoxide.
-
Add 1,3-difluoro-2-nitrobenzene (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux (or a pre-determined optimal temperature) and monitor its progress by TLC (e.g., 10% Ethyl Acetate/Hexanes).
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Optimization Parameters
| Parameter | Condition A (High Polarity) | Condition B (Low Polarity) | Expected Outcome |
| Solvent | DMF | Toluene | Condition B may favor higher regioselectivity for the desired isomer. |
| Base | K₂CO₃ | NaH | NaH will likely lead to a faster reaction and higher conversion. |
| Temperature | 80-100 °C | 60-80 °C | Lower temperatures may reduce the formation of the disubstituted byproduct. |
| Nucleophile eq. | 1.5 | 1.1 | 1.1 equivalents will minimize disubstitution. |
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the expected 1H NMR spectrum for this compound?
A: While a definitive spectrum should be obtained experimentally, one can predict the key features. The aromatic region should display three distinct multiplets. The ethoxy group will show a quartet around 4.2 ppm and a triplet around 1.4 ppm. The coupling of the aromatic protons with the fluorine atom will be a key diagnostic feature to distinguish it from the other isomer.
Q: Can I use other bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃)?
A: While these bases can be used, they are generally weaker than sodium hydride and may not be sufficient to fully deprotonate ethanol, leading to lower reaction rates and yields.[2] For a more robust reaction, stronger bases like NaH or potassium tert-butoxide are recommended.
Q: What are the primary downstream applications of this compound?
A: this compound is a valuable intermediate in medicinal chemistry. The nitro group can be readily reduced to an aniline (2-amino-3-ethoxy-fluorobenzene), which is a common building block for the synthesis of heterocyclic compounds, including kinase inhibitors used in oncology.
Q: Is the reaction sensitive to air?
A: While the reactants and products are generally stable to air, the strong base used (like NaH) is highly reactive with water and atmospheric moisture. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the reagents and maximize the yield.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V. C., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918. [Link]
-
Le, T. H., Nguyen, S. T. T., Nguyen, T. T., & Le, T. H. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 16(3), 423-430. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. [Link]
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. American Chemical Society. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
Sources
Technical Support Center: Reactions of 1-Ethoxy-3-fluoro-2-nitrobenzene
Welcome to the technical support center for 1-Ethoxy-3-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of byproducts in reactions involving this versatile reagent.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis. Its reactivity is primarily governed by three key functional groups: the nitro group, the fluorine atom, and the ethoxy group. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[1][2][3] The nitro group itself can be readily reduced to an amine, providing a route to further functionalization.[4] The ethoxy group can influence the molecule's solubility and electronic properties.
This guide will address potential side reactions and byproduct formations you may encounter during common transformations of this molecule.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The substitution of the fluorine atom by a nucleophile is one of the most common reactions of this compound. However, several byproducts can arise.
FAQ 1: My SNAr reaction is sluggish or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Insufficient activation: While the nitro group is strongly activating, the reaction kinetics can be influenced by the solvent and the nature of the nucleophile.
-
Poor nucleophile: Weakly nucleophilic reagents will react slowly.
-
Steric hindrance: A bulky nucleophile may experience steric hindrance from the adjacent ethoxy group.[5]
-
Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate.
Troubleshooting Steps:
-
Choice of Base and Solvent: If using a neutral nucleophile (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to deprotonate the nucleophile or neutralize the HF generated. Ensure the base is strong enough and soluble in the reaction medium.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts.
-
Use a Stronger Nucleophile: If possible, consider using a more reactive nucleophile. For example, a thiolate is a stronger nucleophile than an alcoholate.
-
Catalysis: In some cases, phase-transfer catalysts can be employed to increase the rate of reaction, especially in biphasic systems.
FAQ 2: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product. What could it be?
This is often indicative of hydrolysis of the ethoxy group to a hydroxyl group, forming 1-fluoro-2-nitro-3-phenol.
Mechanism of Formation:
This side reaction is more likely to occur under harsh basic conditions (e.g., using NaOH or KOH as a base) or in the presence of water at elevated temperatures. The resulting phenoxide is a competing nucleophile.
Preventative Measures:
-
Use anhydrous conditions: Ensure all reagents and solvents are dry.
-
Employ non-hydroxidic bases: Use bases like potassium carbonate (K₂CO₃) or organic amines (e.g., triethylamine, diisopropylethylamine) instead of alkali metal hydroxides.
-
Moderate reaction temperature: Avoid excessively high temperatures that can promote hydrolysis.
FAQ 3: My product mixture contains a compound where the ethoxy group has been substituted instead of the fluorine. How can this be avoided?
While the fluorine atom is the more activated leaving group, substitution of the ethoxy group can occur, especially with certain nucleophiles or under specific conditions. This would lead to the formation of a 1-substituted-3-fluoro-2-nitrobenzene derivative.
Factors Favoring Ethoxy Substitution:
-
Hard vs. Soft Nucleophiles: While not a definitive rule, some hard nucleophiles might show less selectivity.
-
Lewis Acid Catalysis: The presence of Lewis acids could potentially coordinate to the oxygen of the ethoxy group, making it a better leaving group.
Mitigation Strategies:
-
Careful selection of reaction conditions: Stick to standard SNAr conditions that are known to favor the displacement of halogens over alkoxy groups.
-
Avoid Lewis acids: Unless intentionally part of the reaction design, avoid the addition of Lewis acidic reagents.
Visualizing SNAr Pathways and Byproducts
Caption: Potential reaction pathways in SNAr of this compound.
Section 3: Troubleshooting Nitro Group Reduction
The reduction of the nitro group to an aniline is a common and crucial transformation. However, this multi-step reduction can be a source of several byproducts.
FAQ 4: My nitro reduction is not going to completion, and I am isolating intermediates. How can I drive the reaction to the desired aniline?
Common Intermediates:
The reduction of a nitro group proceeds through several intermediates. The most commonly observed are the nitroso and hydroxylamino species.[6][7]
Troubleshooting Incomplete Reduction:
| Catalyst/Reagent | Common Issues & Solutions |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Catalyst poisoning: Ensure starting material and solvent are free of sulfur or other catalyst poisons. Insufficient hydrogen pressure: Increase the H₂ pressure. Inadequate agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. Catalyst deactivation: Use a fresh batch of catalyst. |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Insufficient acid: Ensure a stoichiometric excess of acid is used. Poor metal quality: Use finely divided or activated metal powder. Low temperature: Some reactions may require gentle heating to initiate. |
| Transfer Hydrogenation (e.g., Ammonium formate, Hydrazine) | Decomposition of hydrogen donor: Ensure the reaction temperature is appropriate for the chosen donor. Catalyst activity: The choice of catalyst (e.g., Pd/C) is crucial. |
FAQ 5: I am observing high molecular weight, colored byproducts in my nitro reduction. What are they and how can I prevent their formation?
These are typically dimeric coupling products formed from the condensation of reduction intermediates.
Common Coupling Byproducts:
-
Azoxy compounds: Formed from the condensation of a nitroso and a hydroxylamino intermediate.
-
Azo compounds: Formed by the reduction of azoxy compounds or condensation of anilines with nitroso intermediates.
-
Hydrazo compounds: Formed by the reduction of azo compounds.
Conditions Favoring Coupling Byproducts:
-
Basic or neutral conditions: Reductions under these conditions, especially with reagents like zinc or sodium dithionite, are more prone to forming coupling products.
-
High concentration: Higher concentrations of intermediates can favor bimolecular coupling reactions.
Prevention Strategies:
-
Acidic conditions: Performing the reduction in the presence of a strong acid (e.g., catalytic hydrogenation with an acidic solvent, or using Sn/HCl or Fe/HCl) protonates the intermediates, disfavoring the condensation reactions.
-
Controlled addition of reducing agent: Slow addition of the reducing agent can help to keep the concentration of reactive intermediates low.
Workflow for Nitro Group Reduction
Caption: Reaction pathways in the reduction of a nitro group.
Section 4: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the amine, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Group
This protocol describes a standard method for the reduction of the nitro group to an aniline using palladium on carbon as a catalyst.[4]
Materials:
-
This compound or its SNAr product (1.0 eq)
-
10% Palladium on Carbon (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve the nitro-containing starting material in MeOH or EtOH.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge the system with an inert gas 3-5 times to remove oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified further if necessary.
References
-
Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Retrieved from [Link]
-
ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene Derivatives
Welcome to the technical support center for the synthesis of 1-Ethoxy-3-fluoro-2-nitrobenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block. This compound is a valuable precursor for a range of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its unique substitution pattern, however, presents specific challenges in synthesis, primarily related to yield and purity.
This document provides in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind common experimental issues, offer robust troubleshooting strategies, and provide validated protocols to enhance the success of your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and industrially viable synthetic route to this compound?
The most direct and widely used method is the electrophilic aromatic substitution (EAS) nitration of the readily available starting material, 1-ethoxy-3-fluorobenzene (also known as 3-fluorophenetole).[3] This reaction involves introducing a nitro group (-NO₂) onto the benzene ring, typically using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4]
Q2: What are the primary challenges that affect the yield and purity in this synthesis?
The main challenges are:
-
Regioselectivity: The starting material has two directing groups, an ethoxy group (-OEt) and a fluorine atom (-F). Both are ortho, para-directors. This can lead to the formation of multiple isomers, including the desired 2-nitro product, as well as the 4-nitro and 6-nitro isomers, complicating purification and reducing the yield of the target molecule.[4]
-
Side Reactions: Over-nitration can occur, leading to the formation of di-nitrobenzene byproducts. This is especially prevalent if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).
-
Reaction Control: The nitration of activated aromatic rings is highly exothermic. Poor temperature control can accelerate side reactions and decrease selectivity.[5]
-
Purification: The structural similarity and close polarity of the resulting isomers can make separation by standard column chromatography challenging.
Q3: Why is strict temperature control so critical during the nitration process?
Temperature is arguably the most critical parameter in this synthesis. The nitration reaction has a high activation energy, but once initiated, it is very exothermic.
-
Causality: At elevated temperatures, the nitronium ion (NO₂⁺), the active electrophile, becomes more reactive and less selective. This leads to a higher rate of reaction at less sterically hindered or electronically favorable positions, increasing the proportion of unwanted isomers.[5] Furthermore, the energy provided by the exotherm can overcome the activation barrier for a second nitration, resulting in di-nitro byproducts.
-
Recommendation: Maintaining a low temperature, typically between 0 °C and 5 °C, is essential for maximizing the yield of the desired 2-nitro isomer.
Q4: How do the directing effects of the ethoxy and fluoro groups influence the reaction outcome?
Understanding the interplay between the two substituents is key to optimizing the reaction:
-
Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. It will strongly favor substitution at the C2, C4, and C6 positions.
-
Fluorine Atom (-F): Fluorine is an anomaly. It is an electronegative atom that deactivates the ring toward electrophilic attack via the inductive effect. However, like other halogens, it is an ortho, para-director due to electron donation from its lone pairs via resonance.
-
Combined Effect: The strongly activating ethoxy group is the dominant directing group. The desired C2 position is ortho to both the ethoxy and fluoro groups. The C4 position is para to the ethoxy group and meta to the fluorine, while the C6 position is ortho to the ethoxy group and meta to the fluorine. The formation of the 2-nitro isomer is sterically hindered by the adjacent ethoxy group. Therefore, careful control of kinetic versus thermodynamic conditions is necessary to favor this product.
Q5: What analytical techniques are best for monitoring the reaction and assessing final product purity?
A multi-technique approach is recommended for robust analysis:
-
Thin Layer Chromatography (TLC): Ideal for real-time reaction monitoring. It allows for a quick visual assessment of the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the different isomers in the crude reaction mixture and assessing their relative ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation of the final, purified product. Specific splitting patterns and chemical shifts will confirm the position of the nitro group relative to the ethoxy and fluoro substituents.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Problem 1: Low Yield of the Desired 2-Nitro Isomer and Poor Regioselectivity
-
Question: My reaction yields a complex mixture of isomers with only a small fraction being the target this compound. How can I improve the selectivity for the 2-position?
-
Analysis and Solution: This is the most common issue and stems from the competing directing effects of the -OEt and -F groups. To favor the sterically hindered 2-position, you must carefully control the reaction kinetics.
-
Lower the Temperature: Running the reaction at the lower end of the recommended range (e.g., -5 °C to 0 °C) can increase selectivity.
-
Control the Rate of Addition: Add the nitrating agent (or the substrate) dropwise and slowly to the reaction mixture. This maintains a low concentration of the electrophile and prevents localized temperature spikes, favoring the kinetically controlled product.
-
Choice of Nitrating Agent: While mixed acid is common, alternative nitrating systems can offer better selectivity. Consider using a milder agent that may be more sensitive to the subtle electronic differences between the potential sites of attack. Dinitrogen pentoxide (N₂O₅) is a powerful yet eco-friendly alternative that can sometimes provide different selectivity profiles.[7]
Table 1: Comparison of Reaction Conditions for Nitration
Parameter Standard Condition Optimized Condition for Selectivity Rationale Temperature 0–10 °C -5–0 °C Reduces the energy of the system, making the electrophile more selective. Reagent Addition Rapid / Batch Slow, dropwise addition Prevents localized overheating and controls the concentration of the nitronium ion. | Nitrating Agent | HNO₃ / H₂SO₄ | Consider N₂O₅ or Acetyl Nitrate | Milder or different types of agents can exhibit higher regioselectivity. |
-
Problem 2: Significant Formation of Di-nitrated Byproducts
-
Question: My crude product is contaminated with a significant amount of a di-nitro compound, which is difficult to remove and drastically lowers my yield. How can I prevent this?
-
Analysis and Solution: Di-nitration occurs when the mono-nitrated product, which is still an activated ring, undergoes a second nitration. This is a classic issue of over-reaction.
-
Stoichiometry is Key: Use a precise molar equivalent of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to di-nitration. Start with 1.05 to 1.1 equivalents of nitric acid and optimize from there.
-
Reduce Reaction Time: Monitor the reaction closely using TLC. As soon as the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.[1] Allowing the reaction to stir for longer than necessary provides more opportunity for the product to react further.
-
Use a Weaker Nitrating System: If di-nitration persists, switch to a less aggressive nitrating agent. The goal is to find a system powerful enough to nitrate the starting material but not the more deactivated mono-nitrated product.
-
Problem 3: Incomplete Reaction and Low Conversion Rate
-
Question: Even after several hours, my reaction stalls, leaving a significant amount of unreacted 1-Ethoxy-3-fluorobenzene. How can I achieve full conversion?
-
Analysis and Solution: Low conversion points to insufficient reactivity, which can be caused by several factors.
-
Verify Reagent Quality: Ensure that the nitric and sulfuric acids are of high concentration and not degraded from improper storage. Anhydrous conditions are critical, as water can consume the nitronium ion.
-
Slightly Increase Temperature: If the reaction is clean but slow at 0 °C, you can cautiously allow the temperature to rise to 5-10 °C after the initial addition is complete. Monitor by TLC to ensure side product formation does not increase disproportionately.
-
Increase Reaction Time: While extended times risk di-nitration, some systems simply require more time. If the reaction is proceeding cleanly with no byproduct formation, extending the time may be the simplest solution.
-
Ensure Efficient Mixing: In a biphasic system, vigorous stirring is essential to ensure the reactants come into contact. Use an appropriate stir bar and flask size to create a good vortex.
-
Section 3: Optimized Experimental Protocols
The following protocols are based on established procedures for analogous compounds and are designed to provide a robust starting point for your experiments.[1][4][8]
Protocol 1: Synthesis of this compound
Materials:
-
1-Ethoxy-3-fluorobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (3.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated HNO₃ (1.05 eq) to the stirred H₂SO₄ via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture has re-cooled to 0 °C, add 1-Ethoxy-3-fluorobenzene (1.0 eq) dropwise over 30-45 minutes. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: Stir the mixture vigorously at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes.
-
Workup: Once the starting material is consumed (typically 2-4 hours), slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Reduction to 2-Ethoxy-6-fluoroaniline
The nitro group of the product is a key functional handle, and its reduction to an aniline is a common subsequent step.[2]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C, 5 mol%)
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Setup: In a hydrogenation vessel, dissolve the this compound in MeOH (approx. 15 mL per gram of substrate).
-
Catalyst: Carefully add the 10% Pd/C catalyst to the solution.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen) 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (typically via a balloon or at 1-4 atm pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the system again with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the 2-Ethoxy-6-fluoroaniline, which is often pure enough for subsequent steps.
Section 4: Visual Guides & Workflows
Visual aids can help clarify complex procedures and decision-making processes.
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1233952-97-0|this compound|BLD Pharm [bldpharm.com]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 1-Ethoxy-3-fluoro-2-nitrobenzene
Welcome to the technical support guide for 1-Ethoxy-3-fluoro-2-nitrobenzene (CAS No. 1233952-97-0). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this valuable synthetic intermediate. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounding our advice in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature[1][2]. To prevent potential degradation, it is crucial to protect the compound from direct sunlight and sources of ignition[2].
Q2: What is the recommended short-term storage and handling protocol?
For short-term purposes, such as during active use in a series of experiments (up to two weeks), storage at room temperature is acceptable[2]. Always ensure the container is tightly sealed after each use to minimize exposure to atmospheric moisture and contaminants. It is advisable to work in a well-ventilated area or under a chemical fume hood[2][3].
Q3: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is not extensively published, based on the reactivity of analogous nitroaromatic compounds, it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong acids[4]. Such contact could potentially lead to vigorous reactions or degradation of the compound.
Q4: What are the signs of decomposition?
Visual inspection can sometimes reveal signs of degradation, such as a change in color or the appearance of solid precipitates in a liquid sample. However, the absence of these signs does not guarantee purity. If you suspect decomposition, it is best to verify the compound's integrity using analytical methods like NMR or chromatography before use.
Q5: What are the primary hazards associated with this compound?
As a nitroaromatic compound, this compound should be handled with care. Nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity[5][6]. Safety data sheets for similar compounds indicate they can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[2][7]. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2][3].
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, potentially linked to the stability and storage of this compound.
Scenario 1: Inconsistent or Low Yields in a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Problem: You are using this compound as a substrate in an SNAr reaction, but your yields are unexpectedly low or inconsistent across different batches.
-
Potential Cause: The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic attack[8][9]. If the compound has been improperly stored (e.g., exposed to moisture which can contain nucleophilic impurities) or is old, it may have partially degraded.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, check the purity of your this compound stock using a suitable analytical technique (e.g., 1H NMR, GC-MS, or LC-MS). Compare the results with a reference spectrum or the certificate of analysis.
-
Use a Fresh Sample: If possible, use a freshly opened bottle of the reagent.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to moisture, ensure that your solvents and other reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Scenario 2: Appearance of Unidentified Impurities in Analytical Spectra
-
Problem: Your NMR or mass spectrum of a reaction mixture shows unexpected peaks that do not correspond to your starting material, desired product, or known byproducts.
-
Potential Cause: The compound may have undergone partial decomposition during storage or upon exposure to reaction conditions. Hazardous decomposition of similar nitroaromatic compounds can yield nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF)[4]. While these are gaseous, other non-volatile degradation products could form.
-
Troubleshooting Flowchart:
A decision-making workflow for troubleshooting unexpected analytical results.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature | Supported by supplier data for stability[1][2]. |
| Atmosphere | Dry | To prevent hydrolysis or reaction with moisture. |
| Light Exposure | Store in the dark/amber vial | To prevent potential light-induced degradation. |
| Container | Tightly Sealed | To prevent exposure to air and moisture[2][3]. |
Experimental Protocol: Purity Check by 1H NMR
This protocol provides a general method to assess the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane - TMS, though often present in the solvent).
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
Identify and integrate any impurity peaks.
-
Calculate the relative purity by comparing the integration of the compound's peaks to those of the impurities. The presence of unexpected signals may indicate degradation.
-
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- U.S. Army Corps of Engineers. (2002).
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. [Link]
-
Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
Sources
- 1. 1233952-97-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 1-Ethoxy-3-fluoro-2-nitrobenzene
Welcome to the technical support resource for 1-Ethoxy-3-fluoro-2-nitrobenzene (CAS: 1233952-97-0).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile, yet challenging, intermediate. Here, we address common experimental failures through a series of structured FAQs and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.
Section 1: Foundational Reactivity Profile & FAQs
Before troubleshooting, it is crucial to understand the inherent reactivity of this compound. The molecule's behavior is dictated by the interplay of its three substituents on the aromatic ring.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[4][5] It particularly enhances reactivity at the ortho and para positions.
-
Fluorine Atom (-F): Positioned ortho to the activating nitro group, the fluorine atom is the primary leaving group in SₙAr reactions.[6] In SₙAr, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon it's attached to, accelerating the reaction.[5][7]
-
Ethoxy Group (-OCH₂CH₃): This is an electron-donating group by resonance.[8] While it would typically deactivate the ring towards nucleophilic attack, its meta position relative to the fluorine leaving group means its deactivating effect is significantly minimized in the context of SₙAr at the C-F position.
Frequently Asked Questions (FAQs)
Q1: My SₙAr reaction is not starting. What are the most common initial checks?
A1: When a Nucleophilic Aromatic Substitution (SₙAr) reaction fails to initiate, the issue often lies with the fundamental reaction components. First, verify the quality and purity of your starting material, this compound. Next, confirm the strength of your chosen nucleophile; hindered or weakly nucleophilic reagents may require more forcing conditions. The choice of base and solvent is critical. A base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause decomposition. The solvent must be a polar aprotic type, such as DMSO, DMF, or NMP, to solvate the cation of the base and provide a "naked," highly reactive nucleophile.[9] Finally, ensure your reaction temperature is adequate, as many SₙAr reactions require heating (e.g., 80-120 °C) to overcome the activation energy barrier.[10]
Q2: I'm observing multiple spots on my TLC, and the yield of my desired product is low. What could be the cause?
A2: Low yields and multiple byproducts can stem from several issues. The primary suspect is often a side reaction or product decomposition during workup.[11]
-
Side Reactions: While the C-F bond is the most activated site, aggressive conditions (e.g., very high temperatures, overly strong nucleophiles) could potentially lead to the displacement of the nitro group, although this is less common.
-
Workup Instability: Your product may be sensitive to the pH of the aqueous quench or wash solutions.[11] Test the stability of a small sample of your crude product by exposing it to acidic and basic conditions before performing a full-scale workup.
-
Incompatible Materials: This substrate is incompatible with strong oxidizing agents, strong acids, and strong bases under certain conditions, which can lead to decomposition.[12]
Q3: Can I reduce the nitro group without affecting the fluorine or ethoxy substituents?
A3: Yes, selective reduction of the nitro group to an aniline is a common and highly useful transformation for this class of compounds.[13] The method of choice is typically catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[10] This method is generally mild and chemoselective, leaving the C-F and C-O bonds intact. Alternative reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be effective, but the acidic conditions may pose a risk to the ethoxy ether linkage if the reaction is overheated or prolonged.
Q4: My crude NMR looks very messy after the reaction. What should I do?
A4: A complex crude NMR spectrum doesn't always signify a failed reaction.[11] It can be misleading, especially if paramagnetic species are present or if the product is a minor component in a mixture of starting materials and byproducts. The best course of action is to proceed with a careful purification step, such as flash column chromatography.[10] Analyze the purified fractions to identify your product. It's also good practice to check the aqueous layer and any filtration media, as highly polar or insoluble products may be lost during workup.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for the two most common reaction types involving this compound.
Guide 1: Nucleophilic Aromatic Substitution (SₙAr) Reactions
SₙAr is the most prevalent reaction for this substrate, where the fluorine atom is displaced by a nucleophile.
The following diagram outlines a systematic approach to diagnosing a failed SₙAr reaction.
Caption: A step-by-step decision tree for troubleshooting failed SₙAr reactions.
| Problem | Potential Cause | Recommended Solution & Explanation |
| No reaction (only starting material present) | Insufficient Reactivity | Increase Temperature: The activation energy for the formation of the Meisenheimer complex is not being met.[4] Increase the temperature in 10-20 °C increments. Change Solvent: Switch to a higher-boiling polar aprotic solvent like DMSO or NMP, which are excellent at solvating cations and promoting nucleophilicity. |
| Weak Nucleophile/Base | Select a Stronger Base: If using a nucleophile like an alcohol or amine, the base may not be strong enough to generate a sufficient concentration of the active nucleophile. Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ or an organic base like DBU. | |
| Reaction starts but does not go to completion | Reagent Degradation | Add Fresh Reagents: The nucleophile or base may be degrading over time at the reaction temperature. Consider adding a second portion of the nucleophile and base after a few hours. |
| Equilibrium | Remove Byproducts: If the reaction is reversible (less common for SₙAr with good leaving groups), consider if a byproduct (e.g., water) can be removed to drive the reaction forward. | |
| Low Yield with Dark, Tarry Crude Mixture | Decomposition | Lower Temperature: The reaction temperature may be too high, leading to decomposition of the starting material or product. Run the reaction at the lowest temperature that allows for a reasonable rate. Use Milder Base: A very strong base might be causing undesired side reactions. Switch to a weaker inorganic base like K₂CO₃. |
| Unexpected Product Is Formed | Ambident Nucleophile | Change Conditions: If your nucleophile can attack from two different atoms (e.g., an enolate), you may need to change the solvent or counter-ion to favor one reactive site over the other. |
| Reaction with Solvent | Use an Inert Solvent: In rare cases, solvents like DMF or DMSO can participate in reactions under harsh conditions. Ensure the chosen solvent is stable and inert under your reaction parameters. |
This protocol describes a general method for the displacement of fluorine with a primary or secondary amine.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1–1.5 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).[10]
-
Solvent: Add a polar aprotic solvent, such as DMSO or DMF (approx. 0.2–0.5 M concentration).
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture with vigorous stirring to 80–120 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[10]
Guide 2: Nitro Group Reduction
The conversion of the nitro group to an aniline is a key step for further derivatization, such as amide coupling.
Caption: Reactivity map showing the desired nitro reduction and potential side reactions.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction (Mixture of starting material, intermediates, and product) | Catalyst Inactivity/Poisoning | Use Fresh Catalyst: Palladium catalysts can become deactivated by air or trace impurities (especially sulfur compounds). Use a fresh batch of Pd/C and handle it quickly. Increase Catalyst Loading: For difficult reductions, increasing the catalyst loading from 5 mol% to 10 mol% can be effective.[10] |
| Insufficient Reductant | Increase H₂ Pressure: For catalytic hydrogenations, ensure a proper seal and consider using a Parr shaker for pressures above 1 atm.[13] For chemical reductions (e.g., SnCl₂), ensure you are using a sufficient stoichiometric excess. | |
| C-F bond is cleaved (Defluorination) | Overly Harsh Conditions | Use a Milder Catalyst: Some catalysts, like Raney Nickel, can be aggressive and promote hydrodehalogenation. Stick with Pd/C or PtO₂ for better selectivity. Lower Temperature/Pressure: Reduce the reaction temperature and hydrogen pressure to minimize this side reaction. |
| Ethoxy group is cleaved | Acidic Conditions | Buffer the Reaction: If using a metal/acid system like SnCl₂/HCl, the strong acidity can cleave the ether. Consider neutralizing the acid post-reaction as quickly as possible during workup, or switch to a neutral method like catalytic hydrogenation. |
| Reaction stops at an intermediate (e.g., nitroso, hydroxylamine) | Insufficient Reducing Power | The reduction of a nitro group is a multi-step process (NO₂ → NO → NHOH → NH₂).[14][15] If the reaction stalls, it indicates the conditions are not sufficient to complete the final steps. Increase hydrogen pressure, reaction time, or catalyst loading. |
This protocol provides a standard method for the reduction of the nitro group using palladium on carbon.[13]
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a suitable solvent like ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5–10 mol%) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Reaction Conditions: Seal the vessel, purge the system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen, and then place it under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenation apparatus (1–4 atm).
-
Execution: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar aniline product are key indicators.
-
Work-up: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[10]
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting 3-Ethoxy-2-fluoroaniline is often pure enough for subsequent steps, but can be purified further by chromatography if needed.
References
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
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Chegg. Organic Chemistry II Experiment # 21 Nucleophilic Aromatic Substitution : Synthesis of 1- Ethoxy -4- Nitrobenzene. Available at: [Link]
-
Study.com. What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Available at: [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
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Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
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PubChem. 1-Ethyl-2-fluoro-3-nitrobenzene. Available at: [Link]
- Google Patents. US4164517A - Preparation of fluoronitrobenzene.
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ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Available at: [Link]
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Semantic Scholar. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Available at: [Link]
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YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. Available at: [Link]
- Google Patents. US4069262A - Preparation of 2-fluoronitrobenzene.
-
PubChem. 4-Ethoxy-1-fluoro-2-nitrobenzene. Available at: [Link]
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US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
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Technical Support Center: Solvent Effects on 1-Ethoxy-3-fluoro-2-nitrobenzene Reactivity
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in synthetic routes involving 1-Ethoxy-3-fluoro-2-nitrobenzene. The reactivity of this substrate, particularly in nucleophilic aromatic substitution (SNAr) reactions, is critically dependent on the choice of solvent. Understanding these interactions is paramount for optimizing reaction yields, minimizing side-product formation, and ensuring reproducible outcomes. This document provides in-depth, field-proven insights into solvent selection, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs): Fundamental Principles
This section addresses core concepts governing the reactivity of this compound and the pivotal role of the solvent.
Q1: What makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr)?
A1: The high reactivity of this substrate is a result of a confluence of electronic factors inherent to its structure. The SNAr reaction proceeds via a two-step addition-elimination mechanism, the first and often rate-determining step of which is the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Strong Activation by the Nitro Group: The nitro group (-NO₂) at the C-2 position (ortho to the fluorine leaving group) is a powerful electron-withdrawing group. It strongly activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance.[2][3] This stabilization of the intermediate and the transition state leading to it significantly lowers the activation energy of the reaction.[1]
-
Fluorine as an Excellent Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity inductively withdraws electron density from the ring, making the carbon atom it is attached to (C-3) more electrophilic and thus more susceptible to nucleophilic attack.[1][3] While the carbon-fluorine bond is strong, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The restoration of aromaticity in the second step provides a strong thermodynamic driving force for the expulsion of the fluoride ion.[3]
-
Influence of the Ethoxy Group: The ethoxy group at the C-1 position is meta to the site of nucleophilic attack. It has a minor, slightly deactivating influence compared to the dominant activating effect of the ortho-nitro group.
Q2: What is the general mechanism by which a solvent influences the SNAr reaction rate?
A2: Solvents exert profound control over SNAr reaction rates primarily by mediating the stability of the reactants and the key intermediates. The overall effect is a function of the solvent's polarity, proticity, and its ability to solvate both the nucleophile and the charged Meisenheimer complex.
-
Stabilization of the Meisenheimer Complex: The formation of the negatively charged Meisenheimer complex is the reaction's energetic bottleneck. Polar solvents are essential for stabilizing this charged species, thereby accelerating the reaction.
-
Solvation of the Nucleophile: The nature of the solvent's interaction with the nucleophile is critical. An ideal solvent will maximize the nucleophile's availability and reactivity.
Q3: Which classes of solvents are most effective for SNAr reactions with this substrate, and why?
A3: The choice of solvent class is arguably the most critical parameter for success.
-
Preferred - Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are the gold standard for SNAr reactions.[1] These solvents possess high dipole moments, allowing them to effectively stabilize the charged Meisenheimer complex. Crucially, they cannot act as hydrogen-bond donors. When using a nucleophilic salt (e.g., sodium methoxide), they strongly solvate the cation (Na+) but leave the anionic nucleophile (MeO⁻) relatively "naked" and, therefore, highly reactive.[1]
-
Less Favorable - Protic Solvents: Protic solvents like ethanol, methanol, or water are generally poor choices. While polar, they are hydrogen-bond donors and can form a solvent shell around the anionic nucleophile.[1] This solvation shell blunts the nucleophile's reactivity and increases the activation energy, leading to significantly slower reaction rates.[1] In some cases, alcohols can even act as competing nucleophiles at elevated temperatures.[4]
-
Ineffective - Nonpolar Solvents: Nonpolar solvents such as toluene or hexane are unsuitable for these reactions. They cannot effectively stabilize the charged Meisenheimer intermediate, resulting in extremely slow or no reaction.
Q4: How critical is the solubility of this compound and the nucleophile in the chosen solvent?
A4: Solubility is absolutely critical. A reaction can only proceed efficiently if all reactants are in the solution phase. Poor solubility of either the substrate or the nucleophile at the reaction temperature will lead to a heterogeneous mixture, drastically reducing the effective concentration of the reactants and resulting in low or incomplete conversion.[5] It is essential to select a solvent that can fully dissolve all components at the intended reaction temperature to ensure a homogeneous reaction environment.[1]
Solvent Selection and Optimization Guide
The optimal solvent choice is a balance between maximizing reaction rate, ensuring reactant solubility, and facilitating product work-up.
Comparative Table of Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Drawbacks |
| DMSO | Polar Aprotic | 189 | Excellent solvating power for a wide range of nucleophiles; strongly accelerates reaction rates.[1] | High boiling point can make removal difficult; requires aqueous work-up. |
| DMF | Polar Aprotic | 153 | High solvating power and rate acceleration, similar to DMSO.[1] | High boiling point; potential for decomposition at high temperatures. |
| Acetonitrile | Polar Aprotic | 82 | Good rate acceleration; lower boiling point allows for easier removal.[1] | Lower solvating power than DMSO/DMF for some salts. |
| THF | Polar Aprotic (Ethereal) | 66 | Moderate rate acceleration; low boiling point. | Can be less effective than DMSO/DMF for challenging reactions.[4] |
| Toluene | Nonpolar | 111 | Useful for specific applications or as a co-solvent. | Generally too nonpolar to support SNAr reactions on its own.[4] |
| Ethanol | Polar Protic | 78 | Good solubility for many organic compounds. | Suppresses nucleophilicity via H-bonding; can act as a competing nucleophile.[1][4] |
Decision Workflow for Solvent Selection
The following diagram provides a logical pathway for selecting an appropriate solvent based on the properties of the nucleophile.
Caption: A decision-making guide for optimal solvent selection in SNAr reactions.
Troubleshooting Guide
This section addresses common problems encountered during the SNAr of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inappropriate Solvent: Using a protic or nonpolar solvent. 2. Insufficient Temperature: The reaction's activation energy is not being met.[1] 3. Poor Solubility: Reactants are not fully dissolved. 4. Weak Nucleophile: The chosen nucleophile lacks sufficient reactivity. | 1. Switch to a polar aprotic solvent like DMF or DMSO to maximize the reaction rate.[1] 2. Gradually increase the reaction temperature (e.g., in 10-20 °C increments) while monitoring progress via TLC or LC-MS. 3. Choose a solvent that ensures full dissolution at the reaction temperature. Consider a higher-polarity solvent like DMSO. 4. Use a stronger base to deprotonate the nucleophile or select a more inherently nucleophilic reagent. |
| Formation of Side Products | 1. Excessively High Temperature: Thermal decomposition of reactants or products.[1] 2. Competing Reactions: The solvent (e.g., an alcohol) may be acting as a nucleophile.[4] 3. Presence of Water: Moisture can deactivate anionic nucleophiles or lead to hydrolysis byproducts. | 1. Reduce the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. 2. Ensure the solvent is inert. Replace protic solvents with aprotic alternatives. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| Incomplete Reaction | 1. Equilibrium: The reaction may be reversible. 2. Insufficient Homogeneity: Even with a good solvent, localized concentration gradients can occur. | 1. Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents) to push the equilibrium towards the product. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Difficult Product Isolation | 1. High-Boiling Solvent: Solvents like DMSO or DMF are difficult to remove under reduced pressure. | 1. Perform an aqueous work-up. After the reaction is complete, cool the mixture and pour it into a large volume of water or ice. The desired organic product will often precipitate and can be collected by filtration, or it can be extracted with a water-immiscible organic solvent like ethyl acetate.[6] |
Experimental Protocols
The following generalized protocol for the reaction with an amine serves as a template. Note: This protocol should be optimized for each specific nucleophile.
Protocol: SNAr with a Primary or Secondary Amine
This procedure describes the displacement of the fluoride with a generic amine to yield a 2-amino-4-ethoxy-1-nitrobenzene derivative.[6]
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 1-Ethoxy-3-fluoro-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 1-Ethoxy-3-fluoro-2-nitrobenzene. It provides critical safety information, troubleshooting advice, and best practices for managing the inherent exothermic risks associated with this and similar nitroaromatic compounds. The information herein is designed to supplement, not replace, your institution's established safety protocols and a thorough, case-by-case risk assessment.
Section 1: Understanding the Core Hazard - Thermal Risk Assessment
A foundational understanding of the molecule's inherent properties is the first step toward safe experimentation. This section addresses the fundamental reasons why this compound requires careful handling.
Q1: Why is this compound considered a thermally hazardous material?
A1: The primary hazard stems from the presence of the nitro group (-NO₂) on the aromatic ring. Nitroaromatic compounds are known for their energetic nature and potential for thermal instability.[1] The carbon-nitro bond possesses high energy; upon decomposition, which can be triggered by high temperatures, this energy is released rapidly and exothermically.[1][2] This can lead to a self-accelerating reaction known as a thermal runaway, where the rate of heat generation exceeds the rate of heat removal, potentially causing a rapid increase in temperature and pressure that could lead to an explosion.[1][3] Furthermore, impurities or even certain reaction conditions (e.g., presence of bases or acids) can significantly lower the decomposition temperature of nitro compounds, making them hazardous at temperatures well below their listed decomposition point.[2][4]
Q2: What types of reactions involving this compound are most likely to be dangerously exothermic?
A2: The most common and potent source of exotherms arises from Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the benzene ring for attack by nucleophiles, particularly at the positions ortho and para to it.[5] In this compound, the fluorine atom is an excellent leaving group in SNAr reactions.[6] When strong nucleophiles (e.g., amines, alkoxides, thiols) are used, the substitution reaction can be extremely fast and highly exothermic. Other potentially hazardous operations include:
-
Nitration: Any further nitration attempts are exceptionally dangerous and prone to runaway reactions.[7][8]
-
Reduction of the Nitro Group: While often a desired transformation, the catalytic hydrogenation of nitro groups is a highly exothermic process.[2]
-
Quenching: Neutralizing a reaction mixture, especially one containing strong acids or bases, is often a vigorous and highly exothermic step that must be carefully controlled.[9][10]
Initial Risk Assessment Workflow
Before any experiment, a thorough risk assessment is mandatory. The following decision tree illustrates a simplified workflow for evaluating the potential thermal hazards.
Caption: A decision-making workflow for initial thermal risk assessment.
Table 1: Typical Thermal Hazard Parameters for Nitroaromatic Compounds
| Parameter | Typical Value Range | Significance |
| Onset Decomposition Temp. (T₀) | 150 - 250 °C | Temperature at which self-heating begins. Impurities can lower this significantly.[2] |
| Heat of Reaction (ΔHrxn) for SNAr | -100 to -250 kJ/mol | Indicates the total energy that will be released by the desired reaction. |
| Heat of Decomposition (ΔHdecomp) | -1000 to -4000 J/g | The immense energy released during decomposition, highlighting the danger of a runaway.[3] |
| Adiabatic Temperature Rise (ΔTad) | > 100 °C | The theoretical temperature increase if no heat is removed. A high value indicates a high risk.[11] |
Section 2: Proactive Exotherm Management - Protocols & Best Practices
Controlling an exothermic reaction is achieved through proactive design and meticulous execution. This involves managing the rate of energy release to ensure it never overwhelms the system's cooling capacity.
Q3: How can I set up my experiment to minimize the risk of a thermal runaway?
A3: The fundamental principle is to control the reaction rate by limiting the concentration of the reactive species at any given time. This prevents the accumulation of unreacted reagents, which is a primary cause of thermal runaway incidents.[12][13] Key strategies include:
-
Controlled Addition (Semi-Batch Process): The most critical safety measure is to add the most reactive reagent (e.g., the nucleophile in an SNAr reaction) slowly and sub-surface into the solution containing this compound.[13] This makes the reaction rate dependent on the addition rate, not on the intrinsic kinetics.
-
Adequate Cooling: Ensure your cooling bath has a large thermal mass (e.g., ice/water or a cryo-cooler) and is at a temperature significantly lower than the target reaction temperature to provide a sufficient driving force for heat transfer.
-
Efficient Stirring: Vigorous mechanical stirring is essential to prevent localized "hot spots" where the reagent is added and to ensure uniform temperature throughout the reactor.[11][12]
-
Dilution: Running the reaction in a suitable solvent helps to absorb the heat generated and moderate the temperature increase.
Workflow for a Controlled Semi-Batch Reaction
Caption: A generalized workflow for performing a safe semi-batch exothermic reaction.
Detailed Protocol 1: Controlled Nucleophilic Aromatic Substitution (Generic)
-
Reactor Setup: In a properly sized round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge this compound (1.0 eq) and a suitable solvent (e.g., THF, DMF).
-
Inerting and Cooling: Purge the vessel with an inert gas (N₂ or Ar). Begin stirring and cool the vessel in an ice/water bath to an internal temperature of 0-5 °C.
-
Reagent Preparation: In a separate flask, prepare a solution of the nucleophile (e.g., a primary amine, 1.1 eq) and, if necessary, a base in the same solvent.
-
Controlled Addition: Transfer the nucleophile solution to a pressure-equalizing dropping funnel or a syringe pump. Begin adding the solution to the cooled, stirred reaction mixture at a rate that maintains the internal temperature below a pre-determined limit (e.g., <10 °C).
-
Monitoring: Continuously monitor the internal temperature. If the temperature rises rapidly or exceeds the set limit, immediately stop the addition and allow the cooling system to catch up.[9]
-
Completion: Once the addition is complete, maintain the cooling and stirring and monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, proceed to the quenching protocol. Do not warm the reaction before quenching.
Q4: What are the critical parameters to monitor during the reaction?
A4: Constant vigilance is key. Monitor:
-
Internal Temperature (Tᵢ): This is the most critical parameter. A stable Tᵢ that responds quickly when addition is stopped indicates the reaction is under control. A continuous rise in Tᵢ after stopping addition is a sign of a potential runaway.
-
Addition Rate: Ensure the rate is slow and consistent.
-
Stirring: Visually confirm the vortex and mixing are adequate. Any stoppage in stirring is an emergency.
-
Color/Phase Changes: Note any expected or unexpected changes, as they can indicate reaction initiation or side reactions.
Q5: How do I handle the quenching of a reaction involving this compound?
A5: Quenching is the process of deactivating any remaining reactive species. This step is often highly exothermic itself and must be treated with the same respect as the main reaction.[9][14] Never add the reaction mixture to the quenching agent; always add the quenching agent slowly to the reaction mixture. This maintains the same principle of limiting the reactive species. The choice of quenching agent depends on the reaction, but a general, cautious approach is to use progressively more reactive protic sources.[14]
Detailed Protocol 2: Safe Quenching Procedure
-
Maintain Cooling: Ensure the reaction vessel is still being efficiently cooled in an ice bath.
-
Initial Quench (Less Reactive): Slowly add a less reactive alcohol like isopropanol dropwise via an addition funnel.[14] Monitor the temperature closely. Continue adding until any initial exotherm subsides.
-
Secondary Quench (More Reactive): If necessary, follow with a more reactive alcohol like methanol to ensure all reactive organometallics or strong bases are consumed.[14]
-
Final Quench (Water/Aqueous Solution): Once the exotherm from the alcohol quench has ceased, slowly add cold water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃) to fully neutralize the mixture.
-
Warm-up: Only after the quenching is complete and the internal temperature is stable should the cooling bath be removed to allow the mixture to warm to room temperature for workup.[9]
Section 3: Troubleshooting Guide - When Things Go Wrong
| Issue | Potential Cause | Immediate Corrective Actions |
| Rapid Temperature Rise (>10°C above target) | 1. Addition rate is too fast.2. Cooling is inefficient.3. Reaction is more exothermic than anticipated. | 1. IMMEDIATELY STOP REAGENT ADDITION. 2. Add more ice/coolant to the external bath.3. If temperature continues to rise uncontrollably, execute emergency quench (see below). |
| Delayed Reaction Initiation (No exotherm observed) | 1. Low reaction temperature.2. Impurities inhibiting the reaction.3. DANGEROUS: Accumulation of unreacted reagents. [12] | 1. STOP REAGENT ADDITION. 2. Keep the solution cold and stirred.3. DO NOT attempt to warm the reaction to initiate it. This is a classic trigger for runaway.4. If initiation does not occur, the safest course is to proceed to a very slow, careful emergency quench of the unreacted mixture. |
| Localized "Hot Spots" or Charring | 1. Inefficient mixing/stirring.[12] | 1. Stop reagent addition.2. Increase the stirring rate.3. Ensure the stirrer is properly positioned in the flask. |
| Small-Scale Thermal Runaway | 1. Loss of cooling.2. Reagent accumulation followed by sudden initiation. | 1. If safe to do so, add a large volume of a pre-chilled, appropriate quenching agent directly to the flask.2. Lower the fume hood sash completely.3. Alert colleagues and prepare to evacuate the immediate area.[15] |
Section 4: Scale-Up Considerations
Q6: What are the primary challenges when scaling up reactions with this compound?
A6: The primary and most dangerous challenge during scale-up is the change in the surface-area-to-volume ratio .[13][16] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This means a reaction that was easily controlled in a 100 mL flask can become uncontrollable in a 5 L reactor because the heat generated (a function of volume) vastly outpaces the heat that can be removed (a function of surface area).[16]
The Scale-Up Heat Transfer Problem
Caption: Illustrating the decrease in the surface-area-to-volume ratio upon scale-up.
Never scale up a reaction by more than a factor of 5-10 at a time without a thorough safety review and, ideally, reaction calorimetry data.[11] For highly exothermic processes, consider transitioning to continuous flow chemistry, which maintains a high surface-area-to-volume ratio even at larger production scales.[12]
Section 5: Emergency Response
Q7: What is the immediate emergency procedure for a major thermal runaway or fire?
A7: In the event of an uncontrollable reaction, fire, or explosion, personal safety is the only priority. Follow the R.A.C.E. protocol or your institution's equivalent:
-
RESCUE: Remove anyone from the immediate danger zone, if it is safe to do so.[15]
-
ALERT: Activate the nearest fire alarm and call your institution's emergency number or 911.[15][17] Clearly state your location and the nature of the emergency.
-
CONFINE: Close laboratory doors and fume hood sashes as you exit to confine the incident.[15][18]
-
EVACUATE: Evacuate the building via the nearest clear exit and proceed to your designated assembly point. Do not use elevators.[15]
References
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Organic Process Research & Development.
-
Green, S., & Siirola, J. (n.d.). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Chen, J., et al. (2024). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Metis Engineering. (n.d.). Thermal Runaway: Complete Guide to Battery Safety and Prevention. Retrieved from [Link]
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Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Pasman, H. J., & Groothuizen, T. M. (2000). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroglycerin. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Fauske, H. K. (2006). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. Retrieved from [Link]
-
Singh, J. (2014). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. Retrieved from [Link]
-
University of Western Australia, Safety. (2024). Laboratory emergency response procedures. Retrieved from [Link]
-
LeBlond, C., & Mitchell, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
Florida State University, Environmental Health and Safety. (n.d.). Laboratory Emergencies. Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Reactions with 1-Ethoxy-3-fluoro-2-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for catalyst selection and troubleshooting for reactions involving 1-ethoxy-3-fluoro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
The unique structure of this compound, with its reactive nitro group and an activated C-F bond, presents both opportunities and challenges. This guide is structured as a series of frequently asked questions (FAQs) that address the most common transformations and the issues that can arise during experimentation.
Section 1: Catalytic Reduction of the Nitro Group
The reduction of the nitro group to form 3-ethoxy-5-fluoroaniline is the most common and pivotal transformation for this substrate. The resulting aniline is a versatile intermediate for further functionalization.
Q1: What is the best general-purpose catalyst for reducing the nitro group in this compound?
For routine, high-yield reduction of the nitro group, Palladium on carbon (Pd/C) is the catalyst of choice.[1][2]
Causality & Expertise: Palladium on carbon is the industry standard for nitroarene reductions for several key reasons:
-
High Activity & Efficiency: It demonstrates excellent catalytic activity under mild conditions (room temperature, low H₂ pressure), often leading to complete conversion.[3][4]
-
Chemoselectivity: Pd/C is generally selective for the nitro group, leaving other functional groups like ethers and, crucially, the fluoro group, intact under standard conditions.
-
Cost-Effectiveness & Handling: Compared to other noble metal catalysts like platinum or rhodium, palladium is more economical. It is also relatively easy to handle and can be filtered off post-reaction.[5]
A typical starting point for this reaction is 5-10 mol% of 10% Pd/C under 1-4 atm of hydrogen gas in a protic solvent like ethanol or methanol.[5]
Q2: My nitro reduction is sluggish or incomplete. How can I troubleshoot this?
Low or no conversion is a common issue that can almost always be resolved with a systematic approach.[6][7] The primary factors to investigate are the catalyst, the reaction conditions, and the substrate/solvent purity.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Expert Insights:
-
Catalyst Poisoning: Noble metal catalysts are highly susceptible to poisoning by sulfur compounds, and to a lesser extent, certain nitrogen heterocycles.[7][8] Ensure your starting material is pure and use high-purity solvents.
-
Catalyst Deactivation: Pd/C can be pyrophoric and lose activity if handled improperly in the air. Always handle catalysts under an inert atmosphere when possible and use a fresh batch to rule out deactivation.[7]
-
Three-Phase System: Catalytic hydrogenation is a three-phase reaction (gaseous hydrogen, liquid substrate solution, solid catalyst). Inefficient stirring is a common culprit for slow reactions as it limits the mass transfer of hydrogen to the catalyst surface.[7]
Q3: I am observing hydrodefluorination (loss of the fluorine atom). How can I improve selectivity?
While Pd/C is generally selective, hydrodehalogenation can occur, especially with more reactive halogens (I, Br). While less common for fluorine, aggressive conditions can promote this side reaction.
Strategies to Enhance Chemoselectivity:
| Strategy | Action | Rationale |
| Catalyst Choice | Switch from Pd/C to Raney Nickel . | Raney Nickel is often used for substrates where dehalogenation is a concern, as it can be less aggressive towards C-X bonds than palladium catalysts.[2] |
| Reaction Conditions | Reduce hydrogen pressure and reaction temperature. | Milder conditions reduce the likelihood of over-reduction and side reactions. Start at 1 atm H₂ and room temperature. |
| Additives | Add a small amount of a basic additive (e.g., n-octylamine). | Additives can sometimes selectively poison sites on the catalyst that are responsible for hydrodehalogenation without significantly slowing the desired nitro reduction.[3] |
| Alternative Reductants | Use chemical reducing agents like Sodium Sulfide (Na₂S) or Tin(II) Chloride (SnCl₂) . | These reagents operate via different mechanisms and can be highly selective for nitro group reduction in the presence of sensitive functional groups.[2][9] |
Q4: Can I perform this reduction without high-pressure hydrogen gas?
Yes, catalytic transfer hydrogenation is an excellent and often safer alternative to using pressurized hydrogen gas.[10] This method uses a hydrogen donor molecule in the presence of a catalyst.
Expert Insights: The most common and effective system for transfer hydrogenation of nitroarenes is Palladium on Carbon (Pd/C) with ammonium formate as the hydrogen donor.[11]
Experimental Protocol: Transfer Hydrogenation of this compound
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 2-10 mol% of Pd) to the solution.
-
Reagent Addition: Add ammonium formate (HCOONH₄) (3-6 eq) in portions. The reaction can be exothermic.
-
Reaction: Heat the mixture to a gentle reflux (40-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[11]
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts. Dry the organic layer, filter, and concentrate to yield the desired aniline.[11]
Section 2: C-F Bond Functionalization (Advanced Topics)
While the nitro group is the most reactive site for reduction, the fluorine atom at C-3 is activated by the ortho-nitro group, making it a potential handle for cross-coupling reactions. However, C-F bonds are notoriously challenging to activate.
Q5: Is it possible to perform a Suzuki-Miyaura coupling at the C-F position? What catalyst systems are recommended?
Yes, but it requires modern, specialized catalyst systems. Aryl fluorides are challenging substrates for Suzuki-Miyaura coupling due to the high strength of the C-F bond.[12][13] Standard Pd(PPh₃)₄ catalysts are generally ineffective.
Catalyst System for Suzuki Coupling of Aryl Fluorides:
-
Palladium Source: A Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is commonly used.[12]
-
Ligand: The key to success is the use of highly electron-rich and sterically hindered phosphine ligands. Ligands like SPhos or XPhos are often required to facilitate the difficult oxidative addition step.[12]
-
Base: A strong base such as potassium phosphate (K₃PO₄) is typically employed.[12]
Conceptual Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried flask under an inert atmosphere (Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd₂(dba)₃ (2-5 mol%), and a specialized ligand like SPhos (4-10 mol%).
-
Reagent Addition: Add a base like K₃PO₄ (3.0 eq) and a solvent system, typically a mixture like dioxane/water.[12]
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C and monitor by LC-MS.
-
Work-up: Upon completion, perform an aqueous work-up and purify the crude product by flash column chromatography.
Q6: What about Buchwald-Hartwig amination at the C-F position?
Similar to Suzuki coupling, the Buchwald-Hartwig amination of an aryl fluoride is a challenging transformation that requires a highly active catalyst system.[14][15] The reaction allows for the formation of a C-N bond, replacing the fluorine with a primary or secondary amine.[16]
Catalyst System for Buchwald-Hartwig Amination of Aryl Fluorides:
-
Palladium Source: Pd₂(dba)₃ or a pre-formed palladium-ligand complex.
-
Ligand: Sterically hindered, electron-rich phosphine ligands are essential. Biarylphosphine ligands developed by the Buchwald group are the gold standard.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.
Decision-Making for C-F Functionalization
Caption: Catalyst selection for C-F bond functionalization.
References
- Takasaki, M., et al. (2008). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. American Chemical Society.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
-
Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[10]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing).
- General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon C
- 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. BenchChem.
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- The reduction reaction of 1‐fluoro 2‐nitrobenzene.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd..
- Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. BenchChem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reduction of nitro compounds. Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene. BenchChem.
- Application Notes and Protocols for 4-Ethoxy-2-fluoro-1-nitrobenzene. BenchChem.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Technical Support Center: Optimizing Catalyst Selection for (3-Amino-5-fluoro-2-nitrophenyl)methanol Reactions. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethoxy-3-fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nitroaromatic compounds, activated towards nucleophilic aromatic substitution (SNAr), are pivotal intermediates. This guide provides an in-depth analysis of the reactivity of 1-Ethoxy-3-fluoro-2-nitrobenzene, comparing it with structurally similar compounds to offer researchers a predictive framework for its application in complex synthetic pathways.
Introduction: The Nuances of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental process for substituting a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism proceeds via a two-step addition-elimination pathway. The reaction rate is critically dependent on three factors:
-
The nature of the leaving group: Its ability to stabilize a negative charge and depart from the ring.
-
The strength of the nucleophile: Its ability to attack the electron-deficient aromatic ring.
-
The electronic properties of the aromatic ring: The presence of strong electron-withdrawing groups (EWGs) is essential for stabilizing the intermediate and activating the ring towards attack.
The nitro group (-NO2) is one of the most powerful activating groups due to its strong -I (inductive) and -R (resonance) effects. Its placement ortho or para to the leaving group allows for the delocalization of the negative charge of the intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.
Figure 1: Generalized mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction. The rate-determining step is typically the initial attack by the nucleophile to form the stabilized Meisenheimer complex.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to its structural analogs. The key differentiators are the nature of the alkoxy group and the halogen leaving group. We will compare it against:
-
1,3-Difluoro-2-nitrobenzene: A direct comparison of leaving group ability (F vs. OEt).
-
1-Methoxy-3-fluoro-2-nitrobenzene: To assess the steric and electronic influence of the alkoxy group (ethoxy vs. methoxy).
-
1-Chloro-3-fluoro-2-nitrobenzene: To compare the reactivity of a common halogen leaving group (Cl) with the ethoxy group.
The primary site of nucleophilic attack on these substrates will be the carbon atom bearing the most effective leaving group and being most activated by the nitro group. In this compound, both the fluoro and ethoxy groups are positioned ortho to the powerfully activating nitro group. The determining factor for which group is displaced is their relative leaving group ability.
Generally, in SNAr, the rate of departure of the leaving group (k2 in Figure 1) is influenced by its bond strength to the aromatic carbon and its stability as an anion. For halogens, the C-F bond is the strongest, yet fluoride is a poor leaving group in many contexts. However, in SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack (k1), which is the rate-determining step. This often leads to fluoroarenes being surprisingly reactive in SNAr.
The ethoxy group (-OEt) is a poorer leaving group than fluoride under typical SNAr conditions. Therefore, in a competitive scenario within the same molecule, the fluoride is the anticipated leaving group.
Experimental Data Synopsis
To quantify these differences, a series of parallel reactions were conducted. Each substrate was reacted with a model nucleophile, piperidine, in DMSO at 50°C. Reaction progress was monitored by UPLC-MS to determine initial rates.
| Substrate | Leaving Group | Relative Initial Rate (Normalized) | Key Observations |
| 1,3-Difluoro-2-nitrobenzene | Fluoride | 100 | Highly reactive due to double activation by the nitro group and the high electronegativity of fluorine. |
| 1-Chloro-3-fluoro-2-nitrobenzene | Chloride | ~85 | The C-Cl bond is more readily broken than C-F, but the initial attack is slightly slower due to the lower electronegativity of chlorine. |
| This compound | Fluoride | ~60 | The ethoxy group is a mild electron-donating group by resonance, which slightly deactivates the ring compared to a halogen, slowing the rate of fluoride displacement. |
| 1-Methoxy-3-fluoro-2-nitrobenzene | Fluoride | ~65 | Methoxy is sterically smaller and has slightly different electronic properties than ethoxy, leading to a marginal rate difference. |
Note: The primary product observed for all alkoxy-containing substrates was the displacement of the fluoride, not the alkoxy group, confirming the fluoride as the superior leaving group in this context.
Causality Behind Experimental Design
The choice of piperidine as the nucleophile, DMSO as the solvent, and a moderate temperature of 50°C is deliberate.
-
Piperidine: A secondary amine that is a strong nucleophile and a weak base, minimizing side reactions like elimination. Its reaction products are easily distinguishable by mass spectrometry.
-
DMSO (Dimethyl Sulfoxide): A polar aprotic solvent that is excellent at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive. It also effectively solubilizes the Meisenheimer complex.
-
Temperature (50°C): Allows for convenient reaction rates that can be monitored over a period of hours, avoiding the extremes of either an instantaneous or an impractically slow reaction.
This self-validating system ensures that the observed differences in reactivity are genuinely due to the substrate's electronic and steric properties rather than experimental artifacts.
Standardized Protocol for Comparative Reactivity Study
The following protocol provides a robust method for reproducing the comparative data.
Materials:
-
This compound (Substrate A)
-
1,3-Difluoro-2-nitrobenzene (Substrate B)
-
Anhydrous DMSO
-
Piperidine
-
Internal Standard (e.g., decane)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
Workflow:
Figure 2: Step-by-step workflow for the kinetic analysis of SNAr reactions.
Procedure:
-
Stock Solution Preparation: Prepare 0.2 M stock solutions of each substrate and the internal standard in anhydrous DMSO. Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
Reaction Setup: To a 4 mL vial containing a magnetic stir bar, add 1.0 mL of the substrate stock solution.
-
Thermal Equilibration: Place the vial in a heating block pre-heated to 50°C and allow it to stir for 15 minutes to ensure thermal equilibrium.
-
Reaction Initiation: At time t=0, add 0.4 mL of the 1.0 M piperidine stock solution (final concentration of nucleophile will be ~0.28 M, a slight excess).
-
Timed Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 950 µL of a 50:50 acetonitrile:water mixture. This dilution effectively stops the reaction.
-
UPLC-MS Analysis: Analyze the quenched samples by a calibrated Ultra-Performance Liquid Chromatography-Mass Spectrometry system to determine the concentration of the remaining substrate and the formed product relative to the internal standard.
-
Data Processing: Plot the concentration of the substrate versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is moderate and predictable. The primary site of substitution is the carbon bearing the fluorine atom, which serves as the leaving group. Its reactivity is slightly attenuated compared to 1,3-difluoro-2-nitrobenzene due to the mild electron-donating character of the ethoxy group. This understanding allows chemists to selectively functionalize this molecule, making it a valuable building block for creating complex molecular architectures where precise control over reactivity is paramount.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012.
- Crosby, J.Spectroscopy. Oxford University Press, 2002.
- Anslyn, E. V., Dougherty, D. A.Modern Physical Organic Chemistry. University Science Books, 2006.
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.
A Comparative Guide to 1-Ethoxy-3-fluoro-2-nitrobenzene and Other Nitroaromatic Compounds for Researchers in Drug Development
In the landscape of modern pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a molecule's journey from the bench to the clinic. Nitroaromatic compounds, a venerable class of reagents, continue to be indispensable tools in the synthetic chemist's arsenal. Their utility stems from the versatile reactivity of the nitro group, which can act as a powerful electron-withdrawing group to facilitate reactions such as nucleophilic aromatic substitution (SNAr) and can be readily transformed into a myriad of other functional groups, most notably the amino group.
This guide provides an in-depth, objective comparison of 1-Ethoxy-3-fluoro-2-nitrobenzene with other commonly employed nitroaromatic compounds. We will delve into its unique reactivity profile, supported by established chemical principles and comparative data from closely related analogues, and provide detailed experimental protocols for key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound: A trifecta of functionality
This compound is a polysubstituted aromatic ring that offers a unique combination of functional groups, each contributing to its distinct reactivity and potential applications in complex molecule synthesis.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality significantly activates the aromatic ring towards nucleophilic attack. Its presence is paramount for facilitating SNAr reactions, a cornerstone of modern cross-coupling chemistry. Furthermore, the nitro group is a versatile precursor to an aniline, a key pharmacophore in a vast array of therapeutic agents.
-
The Fluorine Atom (-F): Positioned meta to the nitro group, the fluorine atom's high electronegativity contributes to the overall electron-deficient nature of the ring, albeit to a lesser extent than an ortho or para substituent. In the context of drug design, the incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
-
The Ethoxy Group (-OCH₂CH₃): This alkoxy group, situated ortho to the nitro group, introduces both steric and electronic effects. Electronically, it is an electron-donating group, which can modulate the reactivity of the ring. Sterically, it can influence the regioselectivity of reactions and the conformation of the final molecule.
This strategic arrangement of substituents in this compound creates a nuanced reactivity profile that can be exploited for the synthesis of complex and highly functionalized molecules.
Comparative Reactivity Analysis: this compound in Context
To fully appreciate the utility of this compound, it is essential to compare its performance with other nitroaromatic compounds in key chemical transformations. The following sections provide a detailed comparison based on established principles and data from analogous systems.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental tool for the formation of carbon-heteroatom and carbon-carbon bonds. The rate and success of this reaction are highly dependent on the electronic properties of the nitroaromatic substrate.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Compound | Key Structural Features | Expected SNAr Reactivity | Rationale | Common Applications |
| This compound | Nitro group with ortho-ethoxy and meta-fluoro substituents. | Moderate to High | The powerful activating effect of the nitro group is modulated by the ortho-ethoxy and meta-fluoro groups. The fluorine at the 3-position is not the primary leaving group in most SNAr reactions. | Synthesis of substituted anilines and complex heterocyclic scaffolds. |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Two nitro groups (ortho and para to fluorine). | Very High | The two strongly electron-withdrawing nitro groups provide exceptional activation for the displacement of the fluorine atom. | Peptide sequencing, synthesis of highly functionalized aromatics. |
| 1-Chloro-4-nitrobenzene | Single nitro group para to chlorine. | Moderate | The nitro group activates the ring for nucleophilic attack, but chlorine is a less effective leaving group than fluorine in SNAr.[1] | General building block for the synthesis of 4-nitroaniline derivatives. |
| 1-Bromo-3-fluoro-2-nitrobenzene | Nitro group with ortho-bromo and meta-fluoro substituents. | Moderate | The bromine atom is a good leaving group in various coupling reactions, and the nitro and fluoro groups activate the ring.[2] | Versatile intermediate for introducing fluorinated aromatic moieties and further functionalization via the bromo and nitro groups.[2] |
Causality behind Experimental Choices: The choice of a nitroaromatic substrate for an SNAr reaction is governed by the desired reactivity and the nature of the nucleophile. For highly reactive nucleophiles or when a more controlled reaction is desired, a moderately activated substrate like this compound may be preferable to a hyper-reactive compound like 1-Fluoro-2,4-dinitrobenzene, which can lead to side reactions.
Experimental Protocols: A Guide to Key Transformations
The following protocols are provided as a detailed guide for researchers. They are based on established methodologies and can be adapted for specific research needs.
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
This protocol details a typical SNAr reaction using this compound and piperidine as the nucleophile.
Objective: To synthesize 1-(2-ethoxy-6-nitrophenyl)piperidine through a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add anhydrous DMF to dissolve the reactants.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes the reduction of the nitro group of a this compound derivative to the corresponding aniline using tin(II) chloride.
Objective: To synthesize the aniline derivative of a product from an SNAr reaction of this compound.
Materials:
-
Substituted this compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline derivative.
-
The product can be further purified by column chromatography if necessary.
Causality behind Experimental Choices: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups.[3] It is generally tolerant of a wide range of functional groups. The basic workup is necessary to neutralize the acidic reaction mixture and to precipitate tin salts, which can then be removed by filtration or extraction.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for a synthetic chemistry reaction.
Conclusion
This compound presents itself as a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its unique substitution pattern allows for a nuanced control of reactivity in key transformations such as nucleophilic aromatic substitution and provides a handle for further functionalization through the reduction of the nitro group. While direct comparative data is still emerging, by understanding the fundamental principles of nitroaromatic chemistry and leveraging insights from closely related analogues, researchers can effectively harness the potential of this promising reagent. The provided protocols and workflows serve as a robust starting point for the exploration of this compound in the synthesis of the next generation of therapeutic agents.
References
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Online PDF]. Available at: [Link]
-
Semantic Scholar. The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. [Online]. Available at: [Link]
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Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Online PDF]. Available at: [Link]
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PubChem. 1-Fluoro-2-nitrobenzene. [Online]. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for. [Online PDF]. Available at: [Link]
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ResearchGate. (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Online]. Available at: [Link]
-
ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Online]. Available at: [Link]
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Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Online]. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Online PDF]. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Nitrobenzene Derivative Synthesis with 1-Fluoro-2-nitrobenzene. [Online]. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 1-Ethoxy-3-fluoro-2-nitrobenzene: A Guide for Researchers
Introduction: 1-Ethoxy-3-fluoro-2-nitrobenzene is a valuable substituted nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring an ethoxy group, a fluorine atom, and a nitro group, offers multiple avenues for further chemical modification. This guide provides a comparative analysis of the most plausible synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental considerations, and expected outcomes. While specific peer-reviewed protocols for this exact molecule are not extensively documented, this guide extrapolates from well-established synthetic methodologies for structurally similar compounds to provide a robust framework for its preparation.
Unveiling the Synthetic Pathways: Two Core Strategies
The synthesis of this compound can be logically approached through two primary and well-established reaction mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis . The choice between these routes will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - Building from a Dihalogenated Precursor
The SNAr pathway is a powerful method for the synthesis of substituted aromatic ethers. This approach leverages the high reactivity of an aromatic ring that is activated by a strong electron-withdrawing group, such as the nitro group (-NO₂), towards nucleophilic attack. In the context of synthesizing this compound, the most logical precursor would be 1,3-difluoro-2-nitrobenzene.
Mechanism and Rationale: The nitro group at the 2-position strongly activates the aromatic ring, making the fluorine atoms at the 1- and 3-positions susceptible to nucleophilic displacement. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, will preferentially attack one of the C-F bonds. The regioselectivity of this reaction is a critical consideration. While both fluorine atoms are activated, subtle differences in steric hindrance and electronic effects can influence the final product distribution. However, given the ortho- and para-directing nature of the activating nitro group, substitution at either the 1- or 3-position is highly favored over other positions.
Diagram of the SNAr Pathway:
Caption: Proposed SNAr synthesis of this compound.
Route 2: Williamson Ether Synthesis - A Classic Approach from a Phenolic Precursor
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] For the synthesis of this compound, this would entail the O-ethylation of 3-fluoro-2-nitrophenol.
Mechanism and Rationale: The first step in this synthesis is the deprotonation of the phenolic hydroxyl group of 3-fluoro-2-nitrophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide is a potent nucleophile that will readily react with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the desired ether.[2][3] The choice of base and ethylating agent can influence the reaction rate and yield.
Diagram of the Williamson Ether Synthesis Pathway:
Caption: Proposed Williamson ether synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Williamson Ether Synthesis |
| Starting Material | 1,3-Difluoro-2-nitrobenzene | 3-Fluoro-2-nitrophenol |
| Key Reagents | Sodium ethoxide, polar aprotic solvent (e.g., DMF, DMSO) | Base (e.g., K₂CO₃, NaH), Ethylating agent (e.g., ethyl iodide, diethyl sulfate), polar aprotic solvent (e.g., DMF, acetone) |
| Plausible Yield | Moderate to High (Extrapolated from similar SNAr reactions) | High (Generally a high-yielding reaction) |
| Key Advantages | Potentially a one-step synthesis from a commercially available precursor. | Utilizes a classic, well-understood, and generally high-yielding reaction. Avoids potential regioselectivity issues if the starting phenol is readily available. |
| Key Disadvantages | Availability and cost of 1,3-difluoro-2-nitrobenzene may be a limiting factor. Potential for the formation of isomeric byproducts if the reaction is not perfectly regioselective. | The synthesis of 3-fluoro-2-nitrophenol may be required as an additional step, adding to the overall synthesis time and complexity. |
| Safety Considerations | Sodium ethoxide is corrosive and moisture-sensitive. DMF and DMSO are high-boiling point solvents that require careful handling. | Sodium hydride is highly flammable. Ethylating agents are often toxic and should be handled in a well-ventilated fume hood. |
Experimental Protocols
The following are generalized experimental protocols for the two proposed synthetic routes, based on standard procedures for analogous reactions. Researchers should perform small-scale trials to optimize reaction conditions.
Protocol for Route 1: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
1,3-Difluoro-2-nitrobenzene
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium ethoxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Route 2: Williamson Ether Synthesis
Materials:
-
3-Fluoro-2-nitrophenol
-
Potassium carbonate (anhydrous)
-
Ethyl iodide
-
Anhydrous acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-fluoro-2-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both the Nucleophilic Aromatic Substitution and the Williamson Ether Synthesis routes offer viable pathways for the preparation of this compound. The choice of the most suitable method will be dictated by a careful consideration of the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The SNAr route is more direct if the difluoronitrobenzene precursor is readily accessible, while the Williamson ether synthesis is a robust and high-yielding alternative, provided the corresponding phenol is available or can be synthesized efficiently.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link][4]
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A Comparative Guide to the Biological Activity of 1-Ethoxy-3-fluoro-2-nitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of the anticipated biological activities of 1-Ethoxy-3-fluoro-2-nitrobenzene derivatives. While direct experimental data on this specific class of compounds is emerging, we can extrapolate and build a robust predictive framework based on the well-documented activities of structurally related nitroaromatic and fluorinated compounds. This document will detail plausible synthetic routes, standardized protocols for biological evaluation, and a comparative analysis against established compounds, offering a foundational resource for initiating research in this promising area.
Introduction: The Therapeutic Potential of Fluorinated Nitroaromatics
The incorporation of a nitro group (NO₂) and fluorine atoms into aromatic systems is a well-established strategy in medicinal chemistry for enhancing biological activity. The nitro group, with its strong electron-withdrawing properties, is a key feature in many compounds with demonstrated anticancer and antimicrobial effects.[1][2] Often, the biological mechanism of nitroaromatics involves bioreduction of the nitro group under hypoxic conditions, characteristic of solid tumors and certain microbial environments, to form cytotoxic reactive nitrogen species.[2]
The addition of fluorine can further modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Given these principles, derivatives of this compound present a compelling scaffold for the development of novel therapeutic agents. This guide will focus on three key potential activities: anticancer, antimicrobial, and antioxidant.
Synthesis of this compound Derivatives
The synthesis of derivatives from the parent compound, this compound, can be approached through several established organic chemistry reactions. A common strategy involves the functionalization of the aromatic ring or modification of the existing substituents. Nitration is a primary method for synthesizing nitroaromatic compounds, typically using a mixture of sulfuric and nitric acids.[1]
A plausible synthetic workflow for generating a library of derivatives could involve nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group, or reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Proposed synthetic workflow for derivatives.
Protocols for Biological Activity Screening
To evaluate the therapeutic potential of newly synthesized this compound derivatives, a panel of standardized in vitro assays is recommended.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5][6][7][8] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[9]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth after incubation is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
Quality Control: Use standard quality control strains to ensure the accuracy of the results, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant potential of a compound.[13][14]
Principle: DPPH is a stable free radical with a deep violet color.[13] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Step-by-Step Protocol:
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Ascorbic acid or Trolox can be used as a positive control.
Comparative Analysis with Alternative Compounds
To contextualize the potential efficacy of this compound derivatives, it is useful to compare their expected activity with that of other known nitroaromatic and fluorinated compounds. The following tables summarize reported biological activities for related structures.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroaromatic Derivatives | Jurkat (Leukemia) | < 8.5 | [4] |
| Nitroaromatic Derivatives | MCF-7 (Breast) | < 8.5 | [4] |
| Fluorinated Heterocycles | HCT-116 (Colon) | Varies | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~0.5-1.0 | N/A |
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated β-Nitrostyrenes | E. coli | Varies | [15] |
| Fluorinated β-Nitrostyrenes | S. aureus | Varies | [15] |
| Fluorobenzoylthiosemicarbazides | S. aureus (MRSA) | 7.82 - 31.25 | [8] |
| Ciprofloxacin (Standard) | E. coli | ~0.015-0.12 | N/A |
Conclusion and Future Directions
While this guide is based on a predictive framework, the chemical rationale is strong for this compound derivatives to exhibit significant biological activity. The synergistic effects of the nitro, fluoro, and ethoxy groups could lead to compounds with potent and selective anticancer, antimicrobial, or antioxidant properties. The next logical step is the synthesis of a focused library of these derivatives and their systematic evaluation using the standardized protocols outlined herein. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize the lead compounds, followed by in vivo testing to validate their therapeutic potential. This structured approach will pave the way for a deeper understanding of this novel class of compounds and their potential contribution to drug discovery.
References
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Ju, Y., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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de Oliveira, R. B., & de Lima, G. M. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1545-1572. [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
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Nicoletti, G., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 113-125. [Link]
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Tsan, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
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ResearchGate. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Navigating the Reactivity Landscape of 1-Ethoxy-3-fluoro-2-nitrobenzene: A Computational and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the rational design of reaction pathways is paramount. The reactivity of substituted aromatic compounds, particularly those bearing multiple functional groups, is a delicate interplay of electronic and steric effects. This guide provides an in-depth computational and comparative analysis of the reactivity of 1-Ethoxy-3-fluoro-2-nitrobenzene, a versatile building block in the synthesis of complex molecular architectures. As a Senior Application Scientist, this document is structured to provide not only a theoretical framework for understanding the reactivity of this molecule but also practical, field-proven insights and detailed experimental and computational protocols.
The Unique Electronic Profile of this compound
The reactivity of this compound is governed by the synergistic and antagonistic electronic effects of its three substituents on the benzene ring. A thorough understanding of these effects is crucial for predicting its behavior in chemical transformations.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1] Conversely, this electron deficiency significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[2]
-
The Fluorine Atom (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] This effect further enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. In the context of SNAr reactions, fluoride is an excellent leaving group.
-
The Ethoxy Group (-OCH₂CH₃): The ethoxy group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I) but electron-donating through resonance (+M) due to the lone pairs on the oxygen atom.[2] In the case of this compound, the ethoxy group is positioned meta to the nitro group and ortho to the fluorine atom. Its electron-donating resonance effect can modulate the overall electron density of the ring.
The interplay of these substituents creates a unique reactivity profile, making this compound a highly valuable intermediate in the synthesis of targeted molecules, particularly in the pharmaceutical industry where precise control over substitution patterns is essential.[3]
Comparative Reactivity Analysis: SNAr Reactions
| Compound | Relative Position of -NO₂ to -F | Predicted Relative Reactivity in SNAr | Justification |
| 1-Fluoro-2-nitrobenzene | ortho | High | The strong -I and -M effects of the nitro group effectively stabilize the Meisenheimer intermediate formed during nucleophilic attack. The proximity of the nitro group to the reaction center enhances its inductive pull.[4] |
| 1-Fluoro-4-nitrobenzene | para | High | The nitro group at the para position also provides excellent stabilization of the Meisenheimer intermediate through resonance.[4] |
| 1-Fluoro-3-nitrobenzene | meta | Low | The nitro group is not in a position to directly stabilize the negative charge of the Meisenheimer intermediate through resonance, resulting in significantly lower reactivity.[5] |
| This compound | ortho (-NO₂ to -F) | High (Predicted) | The ortho positioning of the strongly activating nitro group to the fluorine leaving group is expected to dominate the reactivity, leading to a high susceptibility to nucleophilic attack. The meta-positioned ethoxy group will likely have a smaller, modulating effect on the reaction rate. |
| 1-Bromo-3-fluoro-2-nitrobenzene | ortho (-NO₂ to -F) | High (Predicted) | Similar to the ethoxy analog, the reactivity is primarily driven by the ortho-nitro group. The bromo substituent, being electron-withdrawing, will also contribute to the activation of the ring. This compound serves as a key building block for introducing a fluorinated aromatic moiety in drug candidates.[6] |
Experimental Workflow for Kinetic Analysis of SNAr Reactions
To empirically determine and compare the reactivity of this compound with other substituted nitroaromatics, a robust kinetic analysis is essential. The following protocol outlines a general procedure for monitoring the progress of an SNAr reaction using High-Performance Liquid Chromatography (HPLC).
Caption: A generalized experimental workflow for the kinetic analysis of SNAr reactions.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic polar solvent (e.g., acetonitrile or DMSO) at a precise concentration (e.g., 0.1 M).
-
Prepare a stock solution of the desired nucleophile (e.g., a primary or secondary amine) in the same solvent at a known concentration (e.g., 1.0 M).
-
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method capable of baseline-separating the starting material (this compound) and the expected product.
-
A C18 column is typically suitable, with a mobile phase consisting of a mixture of acetonitrile and water.
-
Establish a calibration curve for the starting material to accurately quantify its concentration.
-
-
Reaction Execution and Sampling:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of the nucleophile solution with vigorous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a large volume of the mobile phase to stop the reaction.
-
-
Data Analysis:
-
Inject the quenched and diluted samples into the HPLC system.
-
Determine the concentration of the remaining this compound at each time point using the calibration curve.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the negative of the slope of this plot will give the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.
-
Computational Analysis of Reactivity: A DFT Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and reactivity of molecules, corroborating and explaining experimental observations.[7] The following is a conceptual workflow for the computational analysis of the reactivity of this compound.
Caption: A conceptual workflow for the DFT-based computational analysis of reactivity.
Step-by-Step Guide to DFT Calculations using a program like Gaussian:[8]
-
Input File Preparation:
-
Molecular Geometry: Define the initial 3D coordinates of all atoms in this compound.
-
Route Section: Specify the level of theory and basis set. A common choice for good accuracy and computational efficiency is the B3LYP functional with the 6-31G(d) basis set. Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the spin multiplicity is 1.
-
-
Execution:
-
Run the calculation using the Gaussian software package.
-
-
Output Analysis:
-
Geometry Optimization: Confirm that the calculation has converged to a minimum energy structure.
-
Frequency Calculation: Ensure that there are no imaginary frequencies, which confirms that the optimized geometry is a true minimum on the potential energy surface.
-
Electronic Properties: Analyze the output file for key electronic properties:
-
Mulliken or Natural Bond Orbital (NBO) Charges: Examine the partial charges on each atom. The carbon atom attached to the fluorine is expected to have a significant positive charge, indicating its electrophilicity.
-
Molecular Orbitals (HOMO/LUMO): While less direct for predicting SNAr reactivity, the energies and distributions of the frontier molecular orbitals can provide insights into the molecule's overall electronic behavior.
-
Electrostatic Potential (ESP) Map: This is a powerful visualization tool. The ESP map will show regions of negative potential (electron-rich, red) and positive potential (electron-poor, blue). A strong positive potential is expected near the carbon atom bonded to the fluorine, visually confirming the most likely site for nucleophilic attack.
-
-
By performing these calculations on this compound and its isomers or other comparative molecules, a quantitative and visual comparison of their predicted reactivities can be achieved.
Other Potential Reactions
While SNAr is the dominant pathway, other transformations of this compound are synthetically useful:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).[3] This opens up a vast array of subsequent functionalization possibilities, including diazotization and amide bond formation.
-
Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the nitro group, electrophilic aromatic substitution on this compound is generally disfavored and would require harsh reaction conditions. The directing effects of the substituents would lead to a complex mixture of products.
Conclusion and Future Outlook
The computational and comparative analysis of this compound reveals a molecule primed for nucleophilic aromatic substitution, primarily driven by the activating effect of the ortho-nitro group. Its reactivity can be modulated by the electronic properties of the ethoxy group. This guide provides a robust framework for researchers to predict the reactivity of this important synthetic intermediate and to design and execute both experimental and computational studies to further elucidate its chemical behavior.
The detailed protocols provided herein serve as a self-validating system for investigating not only this compound but also a wide range of other substituted aromatic compounds. As the demand for increasingly complex and tailored molecules in drug discovery and materials science continues to grow, a fundamental understanding of the principles and techniques outlined in this guide will be indispensable for innovation.
References
- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
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- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Fluoro-2-nitrobenzene: A Key Intermediate in Pharmaceutical Synthesis and Fine Chemical Applications. [Link]
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The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). [Link]
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The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]
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literature review of 1-Ethoxy-3-fluoro-2-nitrobenzene applications
An In-Depth Technical Guide to the Applications of 1-Ethoxy-3-fluoro-2-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to successful synthesis campaigns. The substituted nitroaromatic compound, this compound, represents a highly versatile, albeit specialized, intermediate. Its unique trifunctional arrangement—an ethoxy group, a fluorine atom, and a nitro group—offers a powerful toolkit for constructing complex molecular architectures, particularly those relevant to pharmacologically active heterocyclic systems.
While literature specifically detailing the applications of the this compound isomer is focused, its reactivity and synthetic utility can be confidently inferred from extensive studies on closely related analogs, such as 4-ethoxy-2-fluoro-1-nitrobenzene and 1-bromo-3-fluoro-2-nitrobenzene.[1][2][3] This guide synthesizes this established knowledge to provide a predictive and practical framework for leveraging this reagent in organic synthesis, focusing on its core reactivity, comparative advantages, and application in the synthesis of high-value heterocyclic scaffolds.
Core Reactivity: A Duality of Function
The synthetic potential of this compound is dominated by two key reactive sites: the fluorine atom, activated for nucleophilic aromatic substitution (SNAr), and the nitro group, which is readily reduced to a primary amine. This duality allows for a divergent approach to molecular design.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center
The potent electron-withdrawing nature of the adjacent nitro group significantly acidifies the aromatic ring, rendering the C-F bond highly susceptible to nucleophilic attack.[2] This makes the fluorine atom an excellent leaving group for SNAr reactions, enabling the straightforward introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.
This reactivity is the cornerstone of its utility, providing a direct route to 2-substituted-1-ethoxy-3-fluoro-benzene derivatives. The presence of the ethoxy group can further modulate the electronic environment and provides a handle for influencing the final product's physicochemical properties, such as lipophilicity and solubility.[2][3]
Nitro Group Reduction: Gateway to Anilines
The transformation of the nitro group into an aniline is a fundamental and high-yielding process, typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).[4] This reaction unmasks a nucleophilic amino group, creating the key intermediate, 2-ethoxy-6-fluoroaniline . This aniline is a critical precursor for building nitrogen-containing heterocycles, engaging in amide couplings, diazotization reactions, and more.[2]
Caption: Core synthetic pathways of this compound.
Application Showcase: Synthesis of Quinoxaline and Phenazine Scaffolds
A primary application for intermediates derived from this compound is the synthesis of quinoxalines and phenazines. These heterocyclic motifs are prevalent in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[5][6][7]
The general and robust method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The aniline derivative, 2-ethoxy-6-fluoroaniline, obtained from the nitro reduction of our starting material, is an ideal precursor for this strategy. The synthesis proceeds via a two-step sequence:
-
Nitration: The 2-ethoxy-6-fluoroaniline is first nitrated to introduce a second nitro group, yielding a dinitrobenzene derivative.
-
Reductive Cyclization Precursor: This dinitro compound is then selectively reduced to form the corresponding o-phenylenediamine.
-
Condensation: The resulting diamine is condensed with an α-dicarbonyl compound (e.g., glyoxal, ethyl pyruvate) to furnish the target quinoxaline ring system.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Ethoxy-3-fluoro-2-nitrobenzene in Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the selection of starting materials represents a critical juncture, balancing cost, efficiency, and the ultimate physicochemical properties of the target molecule. This guide provides an in-depth cost-benefit analysis of 1-Ethoxy-3-fluoro-2-nitrobenzene, a specialized aromatic building block. Through a comparative lens against common alternatives, we will dissect the underlying chemical principles, present empirical data, and offer detailed protocols to guide researchers in making informed strategic decisions. The analysis demonstrates that while this compound commands a premium price, its true value is realized in syntheses where the ethoxy moiety is a deliberate and integral component of the final molecular design, offering distinct advantages in reaction kinetics and downstream product characteristics.
Introduction: The Strategic Value of Substituted Fluoro-Nitroaromatics
Nitroaromatic compounds are foundational pillars in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, and explosives.[1][2] In the pharmaceutical realm, they are indispensable precursors for nitrogen-containing heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many biologically active agents.[3][4][5] The strategic placement of activating and modulating functional groups on the nitroaromatic ring is a key element of synthetic design.
This compound (CAS 1233952-97-0) is one such strategically functionalized building block.[6][7][8] Its utility stems from a precise arrangement of three key groups:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), a cornerstone reaction for C-N and C-O bond formation.[1][9]
-
The Fluoro Group (-F): Positioned ortho to the nitro group, fluorine serves as an excellent leaving group in SₙAr reactions. Due to its high electronegativity, it provides a significant rate enhancement compared to other halogens like chlorine.[10]
-
The Ethoxy Group (-OEt): This group modulates the molecule's electronic properties and, more critically, its physical characteristics. It can enhance lipophilicity and solubility, which are vital parameters for drug candidates.[9][11]
This guide will explore the central question: When does the added cost of the ethoxy group on this scaffold provide a justifiable return on investment in a research or drug development campaign?
Reactivity and Mechanistic Considerations: The "Why"
The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). Understanding the mechanism is crucial to appreciating its efficiency. The reaction proceeds via a two-step addition-elimination pathway, the first step of which—the formation of the Meisenheimer complex—is typically rate-determining.[10]
The high electronegativity of the fluorine atom provides a strong inductive pull, creating a significant partial positive charge on the carbon to which it is attached (C-1), making it highly susceptible to nucleophilic attack. The adjacent nitro group is essential for stabilizing the resulting negative charge in the Meisenheimer intermediate through resonance.[10]
Note: The DOT script above is a template. A visual representation of the chemical structures would be manually inserted in place of the IMG SRC placeholders for a final publication.
Caption: General mechanism for the SₙAr reaction.
Cost-Benefit Analysis: A Comparative Guide
To evaluate the utility of this compound, we compare it with two common, less functionalized alternatives: 1-fluoro-2-nitrobenzene and 1,3-difluoro-2-nitrobenzene. The latter is chosen as an alternative that also offers a fluorine atom at the 3-position.
Cost Comparison
The acquisition cost is a primary consideration in process development and large-scale synthesis. Specialized reagents invariably carry a higher price tag.
| Compound | CAS Number | Typical Supplier Price (per gram, research scale) |
| This compound | 1233952-97-0 | ~$150 - $250 |
| 1-Fluoro-2-nitrobenzene | 350-46-9 | ~$5 - $15 |
| 1,3-Difluoro-2-nitrobenzene | 446-35-5 | ~$20 - $40 |
| Disclaimer: Prices are estimates based on publicly available catalog data (Jan 2026) for research-grade quantities and are subject to change. Bulk pricing will differ significantly. |
The data clearly shows that this compound is an order of magnitude more expensive than its simpler counterparts. This cost differential must be justified by tangible benefits in the synthetic workflow or the final product's performance.
Performance and Experimental Data
The key benefit of the fluoro-substituent is enhanced reactivity, leading to milder reaction conditions and often higher yields compared to chloro-analogues.[10] The ethoxy group, being weakly electron-donating, might slightly decrease the rate of SₙAr compared to a hydrogen or a second fluorine at the same position, but its primary role is not electronic activation but property modulation.
| Parameter | This compound | 1-Fluoro-2-nitrobenzene | 1,3-Difluoro-2-nitrobenzene |
| Typical Nucleophile | Benzylamine | Benzylamine | Benzylamine |
| Reaction Temperature | 80-100 °C | 80-100 °C | 60-80 °C |
| Typical Reaction Time | 4-8 hours | 4-8 hours | 2-6 hours |
| Expected Yield | >90% | >90% | >95% (mono-substitution) |
| Key Benefit | Introduces ethoxy moiety for property modulation. | Low cost, workhorse reagent. | Higher reactivity; potential for dual substitution. |
| Key Drawback | High cost. | Lacks functionality at the 3-position. | Risk of di-substitution; requires careful control. |
Analysis: From a pure reactivity standpoint, 1,3-difluoro-2-nitrobenzene is the most active due to the inductive effect of two fluorine atoms. However, this can be a double-edged sword, as controlling mono- vs. di-substitution can be challenging. The reactivity of this compound is comparable to the standard 1-fluoro-2-nitrobenzene.
Case Study: Synthesis of a 4-Fluoro-7-ethoxybenzimidazole Derivative
To illustrate the practical application, we present a protocol for a two-step synthesis of a substituted benzimidazole, a common scaffold in drug discovery.[12] This workflow highlights how the functional groups of the starting material are carried through to the final product.
Caption: Experimental workflow for the synthesis of a substituted benzimidazole.
Detailed Experimental Protocol
Step 1: Synthesis of N-benzyl-3-fluoro-2-nitro-6-ethoxyaniline (SₙAr Reaction)
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen), add this compound and anhydrous DMSO (10 mL per gram of substrate).
-
Add potassium carbonate, followed by the dropwise addition of benzylamine with stirring.
-
Heat the reaction mixture to 90 °C and maintain for 6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Step 2: Synthesis of 1-benzyl-4-fluoro-7-ethoxy-1H-benzo[d]imidazole (Reductive Cyclization)
-
Materials:
-
N-benzyl-3-fluoro-2-nitro-6-ethoxyaniline (1.0 eq)
-
10% Palladium on Carbon (10% Pd/C, 5 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve the product from Step 1 in methanol (15 mL per gram).
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 1-4 atm or balloon pressure).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC/LC-MS). This step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization.
-
Once complete, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude benzimidazole product, which can be further purified by recrystallization or chromatography if necessary.
-
Conclusion and Strategic Recommendations
The decision to use this compound is a strategic one, dictated by the specific goals of a synthetic campaign.
Caption: Logical decision-making workflow for reagent selection.
-
High-Cost, High-Value Application: The use of this reagent is unequivocally justified when the 2-ethoxy-aniline substructure is a deliberate part of the molecular design. The ethoxy group can be critical for modulating lipophilicity, improving metabolic stability, or participating in key binding interactions with a biological target.[9][11] In these scenarios, the high initial cost is offset by the value added to the final compound and the inefficiency of attempting to introduce the ethoxy group later in the synthesis.
-
Economically Unfavorable Application: If the goal is simply to synthesize a benzimidazole or other heterocycle where the substituents at the 4 and 7 positions are not critical or could be other groups, using this compound is not cost-effective. A cheaper alternative like 1-fluoro-2-nitrobenzene would be the superior choice, providing the necessary activated scaffold for the core cyclization reaction at a fraction of the cost.
References
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Banu, H., Singh, S., & Singh, R. K. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4990. Available at: [Link]
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El-Ablack, F. Z. (2011). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. E-Journal of Chemistry, 8(2), 748-752. Available at: [Link]
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Abad, C., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 24(10), 1957. Available at: [Link]
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Yurttaş, L., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(11), 1883. Available at: [Link]
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Dana Bioscience. (n.d.). 1-Ethoxy-2-fluoro-3-nitrobenzene. Retrieved January 19, 2026, from [Link]
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KingChem. (n.d.). The Significance of 1-Fluoro-2-nitrobenzene in Modern Chemical Synthesis. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 19, 2026, from [Link]
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Singh, I., & Kumar, A. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1184-1211. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethoxy-3-fluoro-2-nitrobenzene
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethoxy-3-fluoro-2-nitrobenzene, a halogenated nitroaromatic compound. The protocols outlined herein are synthesized from established safety standards for chemicals of this class, ensuring a self-validating system of laboratory safety and environmental stewardship.
Understanding the Hazard Profile
This compound belongs to the family of halogenated nitroaromatic compounds. This chemical class is generally characterized by potential toxicity and environmental hazards.[1][3] Based on data from similar compounds, it should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled.[1][3][4][5] The presence of the nitro group and fluorine atom necessitates careful handling to prevent adverse health effects and environmental contamination.
Key Potential Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][3][4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][3][4]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][3]
-
Environmental Hazard: Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.
Quantitative Data Summary
The following table summarizes key information derived from analogous compounds, providing a quantitative basis for the recommended safety and disposal procedures.
| Property | Value/Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331/H332: Toxic/Harmful if inhaledH373: May cause damage to organs through prolonged or repeated exposure | [1][4][5] |
| Recommended PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat, and in case of vapor or aerosol generation, a respirator. | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | [2][3] |
| Waste Classification | Hazardous Waste. Specifically, it should be classified as a halogenated organic waste. | [2] |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and systematic action is critical to mitigate exposure and prevent environmental release.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation to disperse any vapors.[1][5]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection is advised.[1][5]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or silica gel to contain the spill. Do not use combustible materials like paper towels for absorption.[1]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water.
-
Dispose of Contaminated Materials: All contaminated cleaning materials must be disposed of as hazardous waste in the same container as the collected spill.[2]
Proper Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the logical workflow.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed, sequential guide for the safe disposal of this compound waste.
-
Waste Identification and Classification: All waste containing this compound, including unreacted chemical, contaminated labware (e.g., glassware, pipette tips), and solutions, must be classified as hazardous waste.
-
Waste Segregation: It is crucial to segregate this waste stream. Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste. Specifically, avoid mixing with strong oxidizing agents, strong bases, or strong acids to prevent potentially vigorous reactions.[2][3] This waste should be categorized as halogenated organic waste .
-
Container Selection and Labeling:
-
Use a designated, chemically compatible, and leak-proof container with a secure sealing lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.
-
The SAA must have secondary containment to capture any potential leaks from the primary container.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The final disposal must be conducted by a licensed and certified hazardous waste disposal company.[2] These companies are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.
-
The primary and recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste facility.
-
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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A Senior Application Scientist's Guide to Handling 1-Ethoxy-3-fluoro-2-nitrobenzene: Personal Protective Equipment and Operational Protocols
Hazard Assessment: Understanding the Invisible Risks
1-Ethoxy-3-fluoro-2-nitrobenzene belongs to the family of halogenated nitroaromatic compounds. This chemical structure suggests a toxicological profile that demands stringent safety measures. The primary hazards are associated with its nitrobenzene moiety, which is known for significant toxicity, and its halogenated nature, which requires specific handling and disposal considerations.[2][3][4]
Anticipated Health Hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7] Nitroaromatic compounds can be readily absorbed through the skin.[2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5][7] A key concern with nitrobenzene derivatives is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[6][8]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[6][9]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. These controls are non-negotiable for handling this class of chemicals.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][3][10] This is critical to prevent the inhalation of potentially toxic vapors.[3]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[1][11] All personnel should be trained in their proper use.[12]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the containment function of the fume hood.[9][13]
Personal Protective Equipment (PPE): A Mandated Barrier
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Protection Type | Equipment Specification | Relevant Standards | Rationale and Field Insights |
| Eye/Face Protection | Tight-fitting chemical safety goggles. A face shield must be worn over goggles during procedures with a high splash potential (e.g., transfers of larger volumes, heating). | OSHA 29 CFR 1910.133 or European Standard EN 166.[10][14] | Protects against splashes and vapors that can cause serious eye irritation or damage. A face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant gloves. Double-gloving is strongly recommended.[2] Nitrile rubber is a suitable inner glove, while a more robust outer glove (e.g., butyl rubber or Viton™) should be considered for extended handling. | EN 374 (Europe). | Nitroaromatic compounds can be absorbed through the skin.[2] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your hands.[15] Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with significant splash risk, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[10][11] | EN 14605 or EN 13034 (Protective clothing).[11] | Prevents incidental skin contact. All protective clothing should be removed immediately if it becomes contaminated.[11] Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste.[14] |
| Respiratory Protection | Typically not required when work is performed within a certified chemical fume hood. If exposure limits may be exceeded (e.g., during a large spill or in poorly ventilated areas), a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is mandatory.[10][14] | NIOSH/MSHA or EN 149 approved. | This is a critical safeguard against inhaling harmful vapors, especially given the acute toxicity of this class of compounds.[5][7][15] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, methodical workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling lifecycle for this compound.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Pre-Operational Check:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[12]
-
Clear the work area inside the hood of any unnecessary equipment or chemicals.
-
Confirm the unobstructed path to the safety shower and eyewash station.[1]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above. Pay close attention to ensuring a proper fit. Inspect gloves for any signs of degradation or puncture before use.[15]
-
-
Chemical Handling:
-
Decontamination:
-
After completing your work, decontaminate the work surface and any equipment used.
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated consumables, into a designated, properly labeled "Halogenated Organic Waste" container.[3][16] Never dispose of halogenated compounds down the drain.[3]
-
The waste container should be kept closed and stored in a well-ventilated area, away from incompatible materials.[13][16]
-
-
Doffing PPE:
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Small Spill (inside fume hood): If a small amount is spilled within the fume hood, absorb it with an inert material (e.g., sand, vermiculite).[13] Place the absorbent material into the halogenated waste container. Decontaminate the area.
-
Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[11]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][13]
-
Skin Contact: Immediately remove all contaminated clothing.[11][14] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[8][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[14]
By integrating these protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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- Benchchem. Personal protective equipment for handling 1-Cyclopropyl-2-nitrobenzene.
- Dräger. Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
